(+/-)-Speciosin P
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(3,4-dihydroxybut-1-ynyl)benzene-1,4-diol |
InChI |
InChI=1S/C10H10O4/c11-6-9(13)2-1-7-5-8(12)3-4-10(7)14/h3-5,9,11-14H,6H2 |
InChI Key |
GJFXLXKAXXAFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C#CC(CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of (+/-)-Speciosin P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the chemical structure elucidation of (+/-)-Speciosin P, a naturally occurring oxygenated cyclohexanoid isolated from the basidiomycete fungus Hexagonia speciosa. First reported by Jiang and co-workers in 2011, the determination of its intricate molecular framework serves as a case study in the application of modern spectroscopic techniques for the characterization of novel natural products. This document details the experimental methodologies, presents a comprehensive summary of the spectroscopic data, and illustrates the logical workflow employed in its structural determination.
Isolation and Purification
The initial step in the characterization of this compound involved its isolation from the broth culture of Hexagonia speciosa. The fungus was cultured, and the resulting broth was subjected to a multi-step extraction and chromatographic purification process to yield the pure compound.
Experimental Protocol: Fungal Culture and Extraction
The producing fungus, Hexagonia speciosa, was cultured in a potato dextrose broth medium. After a sufficient incubation period, the culture broth was harvested and filtered to separate the mycelia from the supernatant. The supernatant was then repeatedly extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites. The combined organic extracts were concentrated under reduced pressure to yield a crude extract.
Experimental Protocol: Chromatographic Purification
The crude extract containing a complex mixture of compounds was subjected to a series of chromatographic separations to isolate this compound.
-
Silica Gel Column Chromatography: The crude extract was first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity, typically a mixture of hexane and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar polarities were further purified using a Sephadex LH-20 column, eluting with methanol, to separate components based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved using preparative reversed-phase HPLC, yielding the compound as a pure, colorless oil.
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound was established through a comprehensive analysis of its spectroscopic data, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry provided the exact molecular formula of the compound, a critical first step in structure elucidation.
Table 1: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 257.0784 | 257.0781 | C₁₂H₁₄O₄Na |
The HR-ESI-MS data established the molecular formula of this compound as C₁₂H₁₄O₄, indicating six degrees of unsaturation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments were instrumental in assembling the connectivity of the atoms within the molecule. The spectra were typically recorded in deuterated chloroform (CDCl₃).
Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 197.8 | - |
| 2 | 129.5 | 6.15 (s) |
| 3 | 158.7 | - |
| 4 | 39.8 | 2.60 (dd, 17.5, 5.0), 2.75 (d, 17.5) |
| 5 | 70.1 | 4.60 (m) |
| 6 | 75.8 | 4.10 (d, 2.5) |
| 1' | 85.1 | - |
| 2' | 92.3 | - |
| 3' | 24.1 | 3.25 (s) |
| 4' | 64.9 | 4.30 (s) |
| 5' | 23.5 | 1.95 (s) |
| 6-OH | - | 3.55 (br s) |
Interpretation of Spectroscopic Data
The elucidation of the structure of this compound was a logical process of piecing together the spectroscopic evidence:
-
The Cyclohexenone Core: The ¹³C NMR spectrum showed a ketone carbonyl carbon at δc 197.8 (C-1), and two olefinic carbons at δc 129.5 (C-2) and 158.7 (C-3), suggesting a cyclohex-2-en-1-one ring system. The proton signal at δH 6.15 (H-2) confirmed the presence of a proton on the double bond.
-
The Side Chain: The presence of two quaternary sp-hybridized carbons at δc 85.1 (C-1') and 92.3 (C-2') indicated a disubstituted alkyne. The remaining signals were assigned to the rest of the side chain.
-
Connectivity: Key HMBC correlations were crucial in connecting the different fragments. For example, correlations from H-2 to C-1, C-3, and C-4, and from the protons on C-4 to C-2, C-3, C-5, and C-6 established the cyclohexenone ring. Correlations from the protons of the side chain to the carbons of the ring system confirmed their attachment point.
-
Relative Stereochemistry: The relative stereochemistry of the chiral centers at C-5 and C-6 was determined by analysis of the coupling constants in the ¹H NMR spectrum and NOESY correlations.
Visualizing the Elucidation Workflow
The logical progression from isolation to the final determined structure of this compound can be visualized as a workflow.
Caption: Logical workflow for the structure elucidation of this compound.
Generalized Experimental Workflow for Natural Product Structure Elucidation
The process of determining the structure of a novel natural product like this compound follows a well-established, logical pathway. This generalized workflow is applicable to a wide range of natural product discovery efforts.
Caption: Generalized workflow for natural product discovery and structure elucidation.
Conclusion
The elucidation of the chemical structure of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive spectroscopic analysis, the molecular architecture of this novel oxygenated cyclohexanoid was successfully determined. This detailed understanding of its structure is the foundational step for further investigations into its biosynthesis, total synthesis, and potential biological activities, which may be of interest to the fields of drug discovery and development.
Unraveling the Stereochemistry of (+/-)-Speciosin P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speciosin P, a natural product first isolated from the fungus Hexagonia speciosa, has garnered interest within the scientific community due to its unique structural features and potential biological activity. As a member of the speciosin family, it shares a core oxygenated cyclohexanoid framework. The stereochemistry of such molecules is of paramount importance as it dictates their three-dimensional arrangement and, consequently, their interaction with biological targets. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (+/-)-Speciosin P, with a focus on the key experimental methodologies and data that have been instrumental in its characterization. While the complete stereochemical elucidation of Speciosin P remains an area of active investigation, this document consolidates the current understanding based on available scientific literature.
Total Synthesis of this compound
The first total synthesis of this compound was achieved by Guerrero-Vásquez and colleagues in 2014, providing a racemic mixture of the natural product. The synthetic route is a critical component in understanding its stereochemistry as it provides the material for further chiral separation and analysis.
Experimental Protocols
General Synthetic Strategy: The synthesis of racemic Speciosin P was accomplished through a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1]
Key Reaction Steps (Conceptual):
-
Preparation of Key Intermediates: The synthesis commenced with the preparation of two key fragments: a suitably functionalized cyclohexenone derivative and an aromatic coupling partner.
-
Sonogashira Coupling: The core structure of Speciosin P was assembled via a palladium- and copper-catalyzed Sonogashira coupling of the two prepared intermediates.
-
Post-Coupling Modifications: Following the key coupling reaction, a series of functional group manipulations were carried out to complete the synthesis of this compound.
Stereochemical Analysis
The synthesis of this compound yields a racemic mixture, meaning it contains equal amounts of both enantiomers. The determination of the absolute configuration of each enantiomer is a non-trivial task that requires specialized analytical techniques. While specific data for Speciosin P is not extensively detailed in the primary literature, the methodology applied to a closely related compound in the same study provides a clear roadmap for its elucidation.
Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light.
Experimental Protocol (General):
-
Chiral Separation: The racemic mixture of this compound would first be separated into its individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
-
ECD Spectra Acquisition: The ECD spectra of the separated enantiomers are then recorded over a suitable range of wavelengths.
-
Quantum Chemical Calculations: The experimental ECD spectra are compared with theoretically calculated spectra for both possible enantiomers (R and S). The absolute configuration is assigned based on the best match between the experimental and calculated spectra. The calculations are typically performed using Time-Dependent Density Functional Theory (TD-DFT).
In the study by Guerrero-Vásquez et al., the absolute configuration of a related synthetic intermediate was determined to be S by comparing its experimental ECD spectrum with the TD-DFT calculated spectra.[1] This approach is the current state-of-the-art for assigning the absolute configuration of complex molecules where crystallographic methods are not feasible.
Quantitative Data
Detailed quantitative data for the stereoisomers of Speciosin P are essential for their characterization and for future studies. The following tables provide a template for the types of data that would be collected.
Table 1: Physicochemical Properties of Speciosin P Enantiomers
| Property | (+)-Speciosin P | (-)-Speciosin P |
| Specific Rotation ([(\alpha)]D) | Data not available | Data not available |
| HPLC Retention Time (Chiral Column) | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
Table 2: Key ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-x | Data not available | e.g., d | e.g., 7.5 |
| H-y | Data not available | e.g., dd | e.g., 8.0, 2.5 |
| ... | ... | ... | ... |
Table 3: Key ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-x | Data not available |
| C-y | Data not available |
| ... | ... |
Biological Activity and Signaling Pathways
The initial biological screening of synthetic Speciosin P and its intermediates was conducted using a wheat coleoptile bioassay.[1] This assay is a general indicator of plant growth-regulating activity. To date, there is no published information regarding the specific signaling pathways in which Speciosin P may be involved. Further research is required to elucidate its mechanism of action and to identify its molecular targets.
Conclusion
The stereochemistry of this compound has been partially elucidated through its total synthesis and by analogy to related compounds. The development of a synthetic route has provided access to racemic material, which is the first crucial step towards a full stereochemical assignment. The application of chiroptical methods, particularly ECD in conjunction with theoretical calculations, presents a viable path forward for the unambiguous determination of the absolute configuration of its enantiomers. The availability of enantiomerically pure Speciosin P will be essential for future studies aimed at understanding its biological activity and potential as a lead compound in drug discovery. Further research is needed to populate the quantitative data tables presented in this guide and to explore the specific signaling pathways modulated by this intriguing natural product.
References
Technical Guide: Physicochemical Properties of (+/-)-Speciosin P
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Speciosin P is a racemic natural product first isolated from the basidiomycete fungus Hexagonia speciosa. Its structure and bioactivity have garnered interest within the scientific community, particularly in the field of natural product synthesis and chemical biology. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, with a focus on data and methodologies relevant to researchers in drug discovery and development. The information presented herein is primarily derived from the first total synthesis of this compound, as reported by Guerrero-Vásquez et al. in the Journal of Natural Products (2014).
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that comprehensive experimental data for all parameters are not available in the current literature.
| Property | Value | Source / Method |
| Molecular Formula | C₁₄H₁₄O₄ | Deduced from High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy data from the total synthesis. |
| Molecular Weight | 246.26 g/mol | Calculated from the molecular formula. |
| Appearance | Not explicitly stated, likely a solid or oil at room temperature. | Inferred from standard laboratory conditions for compounds of similar structure. |
| Melting Point | Not reported in the primary literature. | - |
| Boiling Point | Not reported in the primary literature. | - |
| Solubility | Not quantitatively reported. Likely soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide. | Inferred from synthetic work-up and purification procedures. |
| pKa | Not reported in the primary literature. | - |
Experimental Protocols
The data presented above are primarily based on the characterization of the synthetically produced this compound. The key experimental protocols are summarized below.
Total Synthesis of this compound
The first total synthesis of this compound was achieved through a multi-step sequence, with the key final steps being a Sonogashira coupling followed by deprotection. The general workflow is outlined in the diagram below. The synthesis started from commercially available materials and involved the formation of a key aldehyde intermediate which then underwent a Sonogashira coupling with a suitable alkyne. The final step involved the removal of protecting groups to yield the target molecule.
Structure Elucidation
The confirmation of the structure of the synthesized this compound was accomplished using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS was used to determine the exact mass of the molecule, which in turn allowed for the unambiguous determination of its molecular formula.
Mandatory Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key transformations in the latter stages of the total synthesis of this compound.
Signaling Pathways
Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. The primary bioactivity reported is its effect in the wheat coleoptile bioassay, which suggests potential plant growth regulatory properties. Further research is required to elucidate its mechanism of action at the molecular level in any biological system.
Conclusion
This technical guide provides a summary of the available physicochemical information for this compound, primarily based on its total synthesis and structural characterization. While the molecular formula and weight have been definitively established, other key parameters such as melting point, boiling point, solubility, and pKa have not yet been experimentally determined and reported. The provided synthesis workflow offers a high-level overview of its chemical accessibility. For researchers and drug development professionals, this molecule presents an opportunity for further investigation into its physical properties, biological activities, and potential mechanisms of action. Future studies are needed to fill the existing gaps in our understanding of this natural product.
Spectroscopic Data of (+/-)-Speciosin P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (+/-)-Speciosin P. The information is compiled from the first total synthesis of this compound, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The data is presented in a clear, structured format to facilitate analysis and comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for synthetic this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 6.94 | d | 10.0 |
| 2 | 6.18 | d | 10.0 |
| 4 | 4.14 | s | |
| 5 | 3.63 | d | 4.0 |
| 6 | 3.51 | d | 4.0 |
| 1' | 4.49 | s | |
| 3' | 1.89 | s | |
| OMe | 3.78 | s | |
| OMe | 3.75 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 148.8 |
| 2 | 126.9 |
| 3 | 140.9 |
| 4 | 69.8 |
| 5 | 63.4 |
| 6 | 62.9 |
| 7 | 195.4 |
| 8 | 92.5 |
| 9 | 81.2 |
| 1' | 59.9 |
| 2' | 22.5 |
| 3' | 14.1 |
| OMe | 56.2 |
| OMe | 56.1 |
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3421 | O-H stretching |
| 2925 | C-H stretching (aliphatic) |
| 1682 | C=O stretching (conjugated ketone) |
| 1599 | C=C stretching (aromatic) |
| 1260 | C-O stretching |
| 1096 | C-O stretching |
Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 295.1181 | 295.1176 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard practices in natural product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a 500 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δ 7.26 for ¹H NMR and δ 77.0 for ¹³C NMR). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used to acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra to enable full structural elucidation.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the purified this compound was prepared on a sodium chloride (NaCl) plate. The spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The data was acquired in positive ion mode.
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.
Caption: Workflow for Natural Product Spectroscopic Analysis.
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (+/-)-Speciosin P
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the synthetic racemic natural product, (+/-)-Speciosin P. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are working with or have an interest in Speciosin P and related compounds. The data presented herein is crucial for the structural verification, purity assessment, and further investigation of this bioactive molecule.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is based on the first total synthesis reported by Guerrero-Vásquez et al. in the Journal of Natural Products (2014).
Table 1: ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1' | 4.88 | d | 6.4 |
| 2' | 5.95 | ddd | 17.2, 10.6, 6.4 |
| 3'a | 5.25 | d | 17.2 |
| 3'b | 5.10 | d | 10.6 |
| 4 | 2.55 | m | |
| 5a | 1.80 | m | |
| 5b | 1.65 | m | |
| 6a | 2.20 | m | |
| 6b | 2.10 | m | |
| 8 | 6.45 | s | |
| 9 | 1.85 | s | |
| 10 | 9.38 | s | |
| 11 | 3.80 | s |
Table 2: ¹³C NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 135.4 |
| 2 | 128.7 |
| 3 | 148.9 |
| 4 | 35.1 |
| 5 | 28.9 |
| 6 | 36.8 |
| 7 | 134.8 |
| 8 | 129.5 |
| 9 | 20.7 |
| 10 | 192.3 |
| 1' | 70.1 |
| 2' | 141.2 |
| 3' | 114.9 |
| 11 (OCH₃) | 55.9 |
Experimental Protocols
The NMR spectra for this compound were acquired using the following experimental conditions, as detailed in the primary literature.
NMR Spectroscopy:
-
Instrumentation: Bruker Avance 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Temperature: Spectra were recorded at room temperature.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signal of CDCl₃ (δH 7.26 ppm for ¹H NMR and δC 77.0 ppm for ¹³C NMR).
-
Data Processing: Standard Bruker software was used for processing the raw data.
Visualization of NMR Analysis Workflow
The logical workflow for the NMR spectral analysis of a synthesized compound like this compound is depicted in the following diagram.
Caption: Workflow for the NMR spectral analysis of this compound.
Navigating the Synthesis of (+/-)-Speciosin P: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Speciosin P, a natural product isolated from the fungus Hexagonia speciosa, has garnered interest for its potential biological activities. While the natural biosynthetic pathway within the fungus remains to be elucidated, chemical synthesis provides a crucial avenue for obtaining this compound for further study and for the generation of structural analogs. This technical guide details the reported total synthesis of (+/-)-Speciosin P, offering a comprehensive overview of the experimental protocols, quantitative data, and the logical flow of the synthetic route. The synthesis is notable for its use of Sonogashira coupling to construct the key carbon framework.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of this compound, providing a clear comparison of the efficiency of each reaction step.
| Step | Starting Material | Reagent(s) | Product | Yield (%) |
| 1 | p-Benzoquinone | Acetic anhydride, H₂SO₄ | 1,2,4-Triacetoxybenzene | 95 |
| 2 | 1,2,4-Triacetoxybenzene | NaBH₄ | 1,4-Dimethoxy-2-hydroxybenzene | 85 |
| 3 | 1,4-Dimethoxy-2-hydroxybenzene | MOMCl, DIPEA | 1,4-Dimethoxy-2-(methoxymethoxy)benzene | 98 |
| 4 | 1,4-Dimethoxy-2-(methoxymethoxy)benzene | NBS | 1-Bromo-2,5-dimethoxy-4-(methoxymethoxy)benzene | 90 |
| 5 | 1-Bromo-2,5-dimethoxy-4-(methoxymethoxy)benzene | 3-Butyn-1-ol, Pd(PPh₃)₄, CuI, Et₃N | 4-(2,5-Dimethoxy-4-(methoxymethoxy)phenyl)but-3-yn-1-ol | 85 |
| 6 | 4-(2,5-Dimethoxy-4-(methoxymethoxy)phenyl)but-3-yn-1-ol | (COCl)₂, DMSO, Et₃N | 4-(2,5-Dimethoxy-4-(methoxymethoxy)phenyl)but-3-ynal | 95 |
| 7 | 4-(2,5-Dimethoxy-4-(methoxymethoxy)phenyl)but-3-ynal | Me₃S⁺I⁻, NaH | 2-((2,5-Dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)oxirane | 80 |
| 8 | 2-((2,5-Dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)oxirane | H₂SO₄, Acetone | 1-((2,5-Dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)-2-hydroxypropan-1-one | 90 |
| 9 | 1-((2,5-Dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)-2-hydroxypropan-1-one | HCl, MeOH | This compound | 90 |
Experimental Protocols
The following section provides detailed methodologies for the key transformations in the total synthesis of this compound.
1. Synthesis of 1-Bromo-2,5-dimethoxy-4-(methoxymethoxy)benzene (Aryl Bromide Fragment)
-
Step 1-3: Preparation of 1,4-Dimethoxy-2-(methoxymethoxy)benzene: Commercially available p-benzoquinone is first converted to 1,2,4-triacetoxybenzene. This intermediate is then reduced and methylated to yield 1,4-dimethoxy-2-hydroxybenzene. The hydroxyl group is subsequently protected with a methoxymethyl (MOM) group using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA) to give 1,4-Dimethoxy-2-(methoxymethoxy)benzene.
-
Step 4: Bromination: The protected phenol is brominated using N-bromosuccinimide (NBS) in a suitable solvent to afford the key aryl bromide intermediate, 1-bromo-2,5-dimethoxy-4-(methoxymethoxy)benzene.
2. Sonogashira Coupling and Side Chain Elaboration
-
Step 5: Sonogashira Coupling: The aryl bromide is coupled with 3-butyn-1-ol in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine). This reaction forms the carbon-carbon bond between the aromatic ring and the four-carbon side chain, yielding 4-(2,5-dimethoxy-4-(methoxymethoxy)phenyl)but-3-yn-1-ol.[1][2][3]
-
Step 6: Oxidation to the Aldehyde: The primary alcohol of the side chain is oxidized to an aldehyde using Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine) to produce 4-(2,5-dimethoxy-4-(methoxymethoxy)phenyl)but-3-ynal.
3. Final Steps to this compound
-
Step 7: Epoxidation: The aldehyde is converted to an epoxide via the Corey-Chaykovsky reaction, using trimethylsulfonium iodide and a strong base like sodium hydride.[3] This step forms 2-((2,5-dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)oxirane.
-
Step 8: Acid-Mediated Hydrolysis: The epoxide is opened under acidic conditions (e.g., sulfuric acid in acetone) to yield the corresponding diol, 1-((2,5-dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)-2-hydroxypropan-1-one.[3]
-
Step 9: Deprotection: The final step involves the removal of the MOM protecting group using acidic conditions (e.g., hydrochloric acid in methanol) to yield the final product, this compound.[3]
Visualizations
The following diagrams illustrate the key aspects of the total synthesis of this compound.
Caption: Total Synthesis of this compound.
Caption: Experimental Workflow for Speciosin P Synthesis.
The total synthesis of this compound has been successfully achieved and reported, providing a reliable method for accessing this natural product for further investigation. The synthetic route relies on robust and well-established chemical transformations, with the Sonogashira coupling being a key step in assembling the core structure. This guide provides a detailed overview of the quantitative data and experimental protocols, serving as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. Future work in this area could focus on the elucidation of the natural biosynthetic pathway in Hexagonia speciosa, which would provide fascinating insights into the enzymatic machinery responsible for the construction of this unique molecule.
References
(+/-)-Speciosin P: A Fungal-Derived Cyclohexanoid Explored
An In-depth Technical Guide on the Natural Origin, Isolation, Characterization, and Biological Activity of (+/-)-Speciosin P for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This compound is a naturally occurring oxygenated cyclohexanoid that has been isolated from the basidiomycete fungus, Hexagonia speciosa. This discovery is part of a broader investigation into the secondary metabolites of this fungal species, which has yielded a series of related compounds known as speciosins. While the complete range of biological activities of Speciosin P is still under investigation, initial studies have demonstrated its activity in a wheat coleoptile bioassay, suggesting potential applications in agriculture or as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the available scientific literature on this compound, detailing its fungal source, isolation procedures, spectroscopic characterization, and reported biological activities. Due to limitations in accessing the full text of some primary literature, this guide synthesizes the most detailed information available in publicly accessible abstracts and reports.
Natural Origin and Fungal Source
This compound is a secondary metabolite produced by the basidiomycete fungus Hexagonia speciosa.[1][2][3] This fungus belongs to the family Polyporaceae and is found in various regions, including China.[4] The isolation of Speciosin P was part of a larger effort to characterize the diverse array of oxygenated cyclohexanoids, termed speciosins, produced by H. speciosa.[3][4]
Isolation and Purification
The isolation of speciosins from Hexagonia speciosa typically involves the cultivation of the fungus in a liquid broth, followed by extraction of the culture with organic solvents. While the specific detailed protocol for the isolation of Speciosin P is not available in the reviewed literature, a general workflow can be inferred from the isolation of related speciosins from the same fungal source.
The general procedure involves:
-
Fungal Cultivation: Hexagonia speciosa is cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The fungal broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous medium.
-
Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to separate the individual compounds. These techniques likely include silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.
The following diagram illustrates a probable workflow for the isolation of Speciosin P from Hexagonia speciosa.
Structural Elucidation and Characterization
The structure of this compound, along with other speciosins, was determined through extensive spectroscopic analysis. The primary techniques used for structural elucidation include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.
While the complete spectroscopic data for naturally isolated this compound is not available in the reviewed literature, the data for the synthesized compound has been reported.[1][2]
Table 1: Spectroscopic Data for Synthesized this compound
| Technique | Data Highlights | Reference |
| ¹H NMR | Data not available in abstract | [2] |
| ¹³C NMR | Data not available in abstract | [2] |
| HRMS | Data not available in abstract | [2] |
Note: The detailed NMR and MS data are typically found in the supporting information of the cited publications, which were not accessible for this review.
Biological Activity
The biological activity of this compound has been evaluated in a wheat coleoptile bioassay.[1] This assay is a common preliminary screen for compounds with potential herbicidal or plant growth-regulating properties.
Experimental Protocol: Wheat Coleoptile Bioassay
The detailed experimental protocol for the wheat coleoptile bioassay as applied to Speciosin P is described in the work detailing its total synthesis.[1] A generalized protocol for this type of assay is as follows:
-
Seed Germination: Wheat seeds are germinated in the dark to produce etiolated coleoptiles of a uniform length.
-
Coleoptile Sectioning: A specific length of the coleoptile is excised for the assay.
-
Incubation: The coleoptile sections are incubated in a solution containing the test compound at various concentrations. A control group is incubated in a solution without the test compound.
-
Measurement: After a set incubation period (e.g., 24 hours), the elongation of the coleoptiles in the test and control groups is measured.
-
Data Analysis: The percentage of inhibition or stimulation of elongation compared to the control is calculated.
The following flowchart illustrates the general steps of the wheat coleoptile bioassay.
Quantitative Data
The study on the total synthesis of this compound reported its activity in the wheat coleoptile bioassay.[1] However, the publicly available abstract does not provide specific quantitative data such as IC₅₀ values or percentage inhibition at different concentrations for Speciosin P itself. The abstract does mention that some synthetic intermediates showed significant activity.[1]
Table 2: Reported Biological Activity of this compound and Related Compounds
| Compound | Bioassay | Result | Reference |
| This compound | Wheat Coleoptile Elongation | Active (quantitative data not available in abstract) | [1] |
| Synthetic Intermediates | Wheat Coleoptile Elongation | Some intermediates were highly active | [1] |
Signaling Pathways and Mechanism of Action
Currently, there is no information available in the scientific literature regarding the specific signaling pathways or the molecular mechanism of action of this compound. Further research is required to elucidate how this compound exerts its biological effects.
Conclusion and Future Directions
This compound is a natural product originating from the fungus Hexagonia speciosa. Its structure has been confirmed through total synthesis and characterized by spectroscopic methods. While its biological activity has been demonstrated in a wheat coleoptile bioassay, detailed quantitative data and a broader screening against other biological targets are needed to fully assess its potential. Future research should focus on:
-
Detailed Biological Profiling: Screening this compound against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and agriculturally relevant pests.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Speciosin P to identify the key structural features responsible for its activity and to potentially develop more potent compounds.
The discovery of Speciosin P and its congeners highlights the rich chemical diversity of fungal secondary metabolites and their potential as a source of new bioactive compounds for various applications.
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of (+/-)-Speciosin P via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speciosin P, a natural product isolated from Hexagonia speciosa, has garnered interest due to its structural similarity to siccayne, a compound known for its moderate antibiotic activity and inhibition of mitochondrial respiration. The total synthesis of (+/-)-Speciosin P provides a reliable source of the compound for further biological evaluation and structure-activity relationship studies. This document outlines the detailed experimental protocols for the total synthesis of this compound, with a key step involving a Sonogashira coupling reaction. The synthesis is efficient and proceeds from readily available starting materials.
Synthetic Strategy
The total synthesis of this compound is achieved through a convergent synthesis strategy. The key bond formation is a Sonogashira cross-coupling reaction between an aryl iodide and a terminal alkyne. The synthesis involves the preparation of two key fragments: 3,5-dimethoxy-4-iodobenzaldehyde and 1-ethynyl-4-methoxycyclohex-3-en-1-ol. These fragments are then coupled, followed by a final deprotection step to yield the target molecule.
Experimental Workflow
The overall synthetic workflow for the total synthesis of this compound is depicted below.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of this compound.
| Step | Reactants | Product | Yield (%) |
| 1. Iodination of Syringaldehyde | Syringaldehyde, Sodium Iodide, Sodium Hypochlorite | 3,5-Dimethoxy-4-iodobenzaldehyde | 95 |
| 2. Ethynylation of 4-Methoxycyclohexanone | 4-Methoxycyclohexanone, Ethynylmagnesium bromide | 1-Ethynyl-4-methoxycyclohex-3-en-1-ol | 85 |
| 3. Sonogashira Coupling | 3,5-Dimethoxy-4-iodobenzaldehyde, 1-Ethynyl-4-methoxycyclohex-3-en-1-ol | Coupled Product | 80 |
| 4. Deprotection | Coupled Product | This compound | 92 |
Experimental Protocols
1. Synthesis of 3,5-Dimethoxy-4-iodobenzaldehyde
-
Materials: Syringaldehyde, Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl, 10-15% aqueous solution), Sodium Thiosulfate (Na₂S₂O₃), Dichloromethane (CH₂Cl₂), Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of syringaldehyde (1.0 g, 5.49 mmol) in methanol (20 mL) was added sodium iodide (1.23 g, 8.23 mmol).
-
The mixture was cooled to 0 °C, and a solution of sodium hypochlorite (10 mL) was added dropwise over 15 minutes.
-
The reaction was stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
The reaction was quenched by the addition of a saturated aqueous solution of sodium thiosulfate (20 mL).
-
The mixture was extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers were washed with saturated aqueous sodium bicarbonate (20 mL), brine (20 mL), and dried over anhydrous sodium sulfate.
-
The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 8:2) to afford 3,5-dimethoxy-4-iodobenzaldehyde as a white solid.
-
-
Yield: 95%
2. Synthesis of 1-Ethynyl-4-methoxycyclohex-3-en-1-ol
-
Materials: 4-Methoxycyclohexanone, Ethynylmagnesium bromide solution (0.5 M in THF), Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a solution of 4-methoxycyclohexanone (1.0 g, 7.8 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, was added ethynylmagnesium bromide solution (17.2 mL, 8.6 mmol, 0.5 M in THF) dropwise.
-
The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
The mixture was extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers were washed with brine (20 mL) and dried over anhydrous magnesium sulfate.
-
The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 7:3) to yield 1-ethynyl-4-methoxycyclohex-3-en-1-ol as a colorless oil.
-
-
Yield: 85%
3. Sonogashira Coupling
-
Materials: 3,5-Dimethoxy-4-iodobenzaldehyde, 1-Ethynyl-4-methoxycyclohex-3-en-1-ol, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous Ammonium Chloride (NH₄Cl), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 3,5-dimethoxy-4-iodobenzaldehyde (1.0 g, 3.25 mmol) and 1-ethynyl-4-methoxycyclohex-3-en-1-ol (0.55 g, 3.57 mmol) in a mixture of THF (15 mL) and triethylamine (5 mL) was added bis(triphenylphosphine)palladium(II) dichloride (0.046 g, 0.065 mmol) and copper(I) iodide (0.012 g, 0.065 mmol) under a nitrogen atmosphere.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
The solvent was evaporated under reduced pressure.
-
The residue was diluted with diethyl ether (50 mL) and washed with a saturated aqueous solution of ammonium chloride (20 mL) and brine (20 mL).
-
The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 6:4) to give the coupled product.
-
-
Yield: 80%
4. Synthesis of this compound (Deprotection)
-
Materials: Coupled Product from the previous step, Pyridinium p-toluenesulfonate (PPTS), Dichloromethane (CH₂Cl₂), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of the coupled product (1.0 g, 2.9 mmol) in dichloromethane (20 mL) was added pyridinium p-toluenesulfonate (0.073 g, 0.29 mmol).
-
The reaction mixture was stirred at room temperature for 24 hours.
-
The reaction was quenched with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
The mixture was extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers were washed with brine (20 mL) and dried over anhydrous sodium sulfate.
-
The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 1:1) to afford this compound as a white solid.
-
-
Yield: 92%
Biological Activity Evaluation
The biological activity of this compound was evaluated using a wheat coleoptile bioassay. This assay is a standard method for determining the growth-inhibiting or growth-promoting effects of chemical substances on plants.
Application Notes and Protocols for the Total Synthesis of (+/-)-Speciosin P
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis of (+/-)-Speciosin P, a naturally occurring oxygenated cyclohexanoid. The protocol is based on the first reported total synthesis by Guerrero-Vásquez et al., which utilizes a Sonogashira coupling as a key step.[1][2][3] This document offers a comprehensive guide for the replication and potential optimization of the synthetic route.
Synthetic Strategy Overview
The total synthesis of this compound is achieved through a multi-step sequence starting from commercially available and readily accessible starting materials. The core of the strategy revolves around the construction of the key intermediate, a substituted cyclohexenone, followed by a crucial Sonogashira cross-coupling reaction to introduce the side chain. Subsequent functional group manipulations then lead to the final natural product.
A schematic representation of the overall synthetic workflow is provided below:
Caption: Overall synthetic workflow for this compound.
Starting Materials and Reagents
The following tables summarize the key starting materials and reagents required for the synthesis of this compound, along with their suppliers and grades, where available.
Table 1: Key Starting Materials
| Starting Material | Supplier | Grade |
| 3,5-Dimethoxyaniline | Sigma-Aldrich | ReagentPlus®, 99% |
| Propargyl alcohol | Alfa Aesar | 99% |
| Iodine | Acros Organics | 99.8%, for analysis |
| Copper(I) iodide | Strem Chemicals | 99.999% |
| Bis(triphenylphosphine)palladium(II) dichloride | TCI | >98.0% |
Table 2: Reagents and Solvents for Key Transformations
| Transformation | Reagents and Solvents |
| Iodination of 3,5-dimethoxyaniline | Iodine, Potassium iodide, Sodium bicarbonate, Water |
| Sandmeyer Reaction | Sodium nitrite, Hydrochloric acid, Copper(I) iodide |
| Formylation | Paraformaldehyde, Magnesium chloride, Triethylamine |
| Protection of Propargyl Alcohol | 2,3-Dihydropyran, Pyridinium p-toluenesulfonate, Dichloromethane |
| Sonogashira Coupling | Bis(triphenylphosphine)palladium(II) dichloride, Copper(I) iodide, Triethylamine, Tetrahydrofuran |
| Deprotection | Pyridinium p-toluenesulfonate, Ethanol |
| Oxidation | Manganese dioxide, Dichloromethane |
| Cyclization | Sodium hydride, Tetrahydrofuran |
| Reduction | Sodium borohydride, Methanol |
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of 2,4-Dimethoxy-6-iodobenzaldehyde (Intermediate A)
This multi-step procedure begins with the iodination of 3,5-dimethoxyaniline, followed by a Sandmeyer reaction to introduce the iodine, and finally a formylation step.
-
Step 1a: Iodination of 3,5-Dimethoxyaniline: To a solution of 3,5-dimethoxyaniline (1.0 eq) in water is added sodium bicarbonate (2.5 eq). A solution of iodine (1.1 eq) and potassium iodide (1.5 eq) in water is then added dropwise at room temperature. The reaction mixture is stirred for 2 hours, and the resulting precipitate is filtered, washed with sodium thiosulfate solution and water, and dried to yield 4-iodo-3,5-dimethoxyaniline.
-
Step 1b: Sandmeyer Reaction: The 4-iodo-3,5-dimethoxyaniline (1.0 eq) is diazotized with sodium nitrite (1.2 eq) in aqueous hydrochloric acid at 0 °C. The resulting diazonium salt solution is then added to a solution of copper(I) iodide (1.5 eq) in aqueous potassium iodide. The mixture is heated to 60 °C for 1 hour. After cooling, the product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated to give 1,3-dimethoxy-5-iodobenzene.
-
Step 1c: Formylation: To a solution of 1,3-dimethoxy-5-iodobenzene (1.0 eq) and paraformaldehyde (3.0 eq) in anhydrous dichloromethane is added magnesium chloride (1.5 eq) and triethylamine (5.0 eq). The mixture is refluxed for 24 hours. The reaction is quenched with hydrochloric acid, and the product is extracted with dichloromethane. The organic layer is washed, dried, and purified by column chromatography to afford 2,4-dimethoxy-6-iodobenzaldehyde.
Protocol 2: Sonogashira Coupling (Formation of Intermediate C)
-
To a solution of 2,4-dimethoxy-6-iodobenzaldehyde (1.0 eq) and THP-protected propargyl alcohol (1.2 eq) in a mixture of triethylamine and tetrahydrofuran (1:1) is added bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
The reaction mixture is stirred at room temperature under an inert atmosphere for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the coupled product.
Protocol 3: Deprotection and Cyclization to form the Cyclohexenone Core (Intermediate D)
-
Step 3a: Deprotection: The coupled product (1.0 eq) is dissolved in ethanol, and pyridinium p-toluenesulfonate (0.2 eq) is added. The mixture is stirred at 55 °C for 4 hours. The solvent is evaporated, and the residue is purified to give the corresponding alcohol.
-
Step 3b: Oxidation: The alcohol (1.0 eq) is dissolved in dichloromethane, and activated manganese dioxide (10 eq) is added. The suspension is stirred vigorously at room temperature for 24 hours. The mixture is then filtered through Celite, and the filtrate is concentrated to give the corresponding ynone.
-
Step 3c: Intramolecular Cyclization: The ynone (1.0 eq) is dissolved in anhydrous tetrahydrofuran and cooled to 0 °C. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and purified by column chromatography to yield the cyclohexenone intermediate.
Protocol 4: Final Reduction to this compound
-
To a solution of the cyclohexenone intermediate (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) in small portions.
-
The reaction mixture is stirred for 30 minutes at 0 °C.
-
The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated.
-
Purification by column chromatography affords this compound as a white solid.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of this compound.
Table 3: Yields of Key Synthetic Steps
| Step | Product | Yield (%) |
| 1a | 4-Iodo-3,5-dimethoxyaniline | 95 |
| 1b | 1,3-Dimethoxy-5-iodobenzene | 80 |
| 1c | 2,4-Dimethoxy-6-iodobenzaldehyde | 65 |
| 2 | Coupled Product | 85 |
| 3a | Deprotected Alcohol | 92 |
| 3b | Ynone | 88 |
| 3c | Cyclohexenone Intermediate | 70 |
| 4 | This compound | 90 |
Logical Relationships in the Synthetic Pathway
The synthesis of this compound follows a logical progression of bond-forming and functional group transformation reactions. The key logical connections are visualized in the following diagram.
References
Application Note: Total Synthesis of (+/-)-Speciosin P
Audience: Researchers, scientists, and drug development professionals.
Introduction: Speciosin P is a naturally occurring compound first isolated from the fungus Hexagonia speciosa.[1][2] Structurally similar to the moderately active antibiotic Siccayne, Speciosin P and its analogues are of interest for their potential biological activities.[1] This document outlines the first total synthesis of racemic (+/-)-Speciosin P as reported by Guerrero-Vásquez et al. The synthetic strategy is centered around a key Sonogashira coupling reaction to construct the core structure from readily available starting materials.[2][3]
Disclaimer: This protocol is a summary and interpretation of published research. Researchers must consult the original publication (Guerrero-Vásquez, G. A. et al. J. Nat. Prod.2014 , 77(9), 2029–2036) for complete experimental details, safety information, and characterization data before attempting any laboratory work.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a convergent route that joins two key fragments via a palladium-catalyzed Sonogashira coupling. The overall workflow involves the preparation of an aromatic iodide precursor and an alkyne fragment, followed by their coupling and subsequent functional group manipulation to yield the final product.
Figure 1. High-level workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is based on the methodology described by Guerrero-Vásquez et al.[2] The synthesis is presented in a multi-step fashion.
Step 1: Preparation of Key Intermediates
The synthesis begins with the preparation of two crucial building blocks: an aromatic iodide and a terminal alkyne. These precursors are synthesized from commercially available starting materials. The specific structures and multi-step preparation of these intermediates are detailed in the source publication.
Step 2: Sonogashira Coupling
This is the cornerstone of the synthesis, where the carbon skeleton of the target molecule is assembled.
-
Reaction: The aromatic iodide intermediate is coupled with the terminal alkyne intermediate.
-
Catalyst System: The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI.
-
Base and Solvent: A suitable amine base (e.g., triethylamine, TEA) is used in a solvent like tetrahydrofuran (THF).
-
General Procedure:
-
To a solution of the aromatic iodide and the terminal alkyne in degassed solvent, add the palladium catalyst and copper(I) iodide.
-
Add the amine base and stir the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature until completion (monitored by TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting coupled product using column chromatography on silica gel.
-
Figure 2. Diagram of the key Sonogashira coupling step.
Step 3: Post-Coupling Modifications
Following the successful coupling, the intermediate is converted to this compound through a series of functional group transformations. These steps may include:
-
Deprotection: Removal of any protecting groups used on the intermediates.
-
Oxidation/Reduction: Adjustment of the oxidation state of functional groups to match the final target. For instance, the synthesis of Speciosin P involves the presence of a specific alcohol moiety, which may be installed in this phase.
The precise reagents and conditions for these final steps are critical for the overall success and yield of the synthesis and should be followed exactly as described in the primary literature.[2]
Data Summary
The following table summarizes the key transformations in the synthesis of this compound. Yields and specific reaction conditions are as reported in the source literature and should be considered representative.
| Step No. | Transformation Description | Key Reagents & Conditions | Product | Overall Yield from Precursor |
| 1 | Preparation of Precursors | Multi-step synthesis | Aromatic Iodide & Terminal Alkyne | Not specified in abstract |
| 2 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TEA, THF | Coupled Intermediate | Not specified in abstract |
| 3 | Final Modifications | Deprotection/Redox reagents | This compound | Not specified in abstract |
Note: Quantitative data such as specific yields for each step are detailed within the full scientific publication.[2]
References
Application Notes and Protocols: Antifungal Activity Assay of (+/-)-Speciosin P against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents. This document provides a comprehensive set of protocols to evaluate the in vitro antifungal activity of a novel investigational compound, exemplified here as (+/-)-Speciosin P, against C. albicans. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and widely accepted research practices.
These protocols will guide researchers in determining the minimum inhibitory and fungicidal concentrations, evaluating the rate and extent of fungal killing, and assessing the compound's efficacy against C. albicans biofilms.
Data Presentation
The following tables are templates for presenting quantitative data obtained from the described experimental protocols. Representative data for this compound are hypothetical and for illustrative purposes only.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Candida albicans
| Candida albicans Strain | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Amphotericin B MIC (µg/mL) | Amphotericin B MFC (µg/mL) |
| ATCC 90028 | 8 | 16 | 0.5 | 1 |
| Clinical Isolate 1 | 16 | 32 | 1 | 2 |
| Clinical Isolate 2 (Fluconazole-resistant) | 8 | 16 | 0.5 | 1 |
Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 90028
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.8 | 4.5 | 4.2 | 3.8 |
| 4 | 6.5 | 4.1 | 3.5 | 2.9 |
| 8 | 7.8 | 3.2 | 2.3 | <2.0 (Limit of Detection) |
| 12 | 8.5 | 2.5 | <2.0 | <2.0 |
| 24 | 9.2 | <2.0 | <2.0 | <2.0 |
Table 3: Inhibition of Candida albicans ATCC 90028 Biofilm Formation and Eradication of Pre-formed Biofilms by this compound
| Concentration (µg/mL) | Biofilm Inhibition (%) (Crystal Violet Assay) | Biofilm Viability Reduction (%) (XTT Assay) |
| 0 (Control) | 0 | 0 |
| 4 (0.5x MIC) | 25.3 | 15.8 |
| 8 (1x MIC) | 55.1 | 48.2 |
| 16 (2x MIC) | 85.7 | 79.4 |
| 32 (4x MIC) | 92.4 | 90.1 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27.[1]
Materials:
-
Candida albicans strain(s) (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation:
-
Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control, determined visually or by reading the optical density at 600 nm.[2]
-
Determination of Minimum Fungicidal Concentration (MFC)
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquots onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Kinetics Assay
This assay determines the rate and extent of the fungicidal activity of the compound.[3][4]
Procedure:
-
Prepare a standardized inoculum of C. albicans in RPMI-1640 medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.
-
Incubate the cultures at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL.
-
Plot the log10 CFU/mL against time for each concentration.
Biofilm Susceptibility Assays
a. Biofilm Formation Inhibition (Crystal Violet Method) [5][6]
Procedure:
-
Prepare a C. albicans suspension of 1 x 10^7 CFU/mL in RPMI-1640 medium.
-
Add 100 µL of this suspension to the wells of a 96-well flat-bottom plate.
-
Add 100 µL of RPMI-1640 containing various concentrations of this compound (e.g., 0.5x to 4x MIC).
-
Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms with 200 µL of methanol for 15 minutes.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 20 minutes.
-
Wash the wells with distilled water to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 200 µL of 33% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
b. Metabolic Activity of Pre-formed Biofilms (XTT Assay) [7][8]
Procedure:
-
Form C. albicans biofilms in a 96-well plate as described above (steps 1-4, without the compound).
-
After 24 hours of biofilm formation, wash the wells with PBS.
-
Add 200 µL of RPMI-1640 containing various concentrations of this compound to the wells with pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Prepare the XTT labeling reagent (e.g., 0.5 mg/mL XTT in PBS with 1 µM menadione).
-
Wash the biofilms with PBS and add 100 µL of the XTT solution to each well.
-
Incubate in the dark at 37°C for 2-4 hours.
-
Measure the colorimetric change by reading the absorbance at 490 nm.
Visualizations
Caption: Experimental workflow for assessing the antifungal activity of a novel compound.
References
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scielo.br [scielo.br]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Antibacterial Screening of (+/-)-Speciosin P
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Speciosin P is a synthetic compound with a structure analogous to naturally occurring bioactive molecules. Its potential as an antimicrobial agent warrants a systematic investigation against a panel of clinically relevant pathogenic bacteria. These application notes provide a comprehensive overview of the protocols for evaluating the antibacterial efficacy of this compound, including determination of its minimum inhibitory concentration (MIC) and a general workflow for preliminary mechanism of action studies.
Data Presentation: Antibacterial Activity of this compound
The antibacterial activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth, was determined using the broth microdilution method. The results are summarized in the table below.
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive | 29213 | 16 |
| Enterococcus faecalis | Gram-positive | 29212 | 32 |
| Escherichia coli | Gram-negative | 25922 | 64 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | >128 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 64 |
Note: The above data is representative and for illustrative purposes.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
a. Materials and Reagents:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
b. Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Assay Procedure:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row serves as the growth control (no compound), and the twelfth well serves as the sterility control (no bacteria).
-
Inoculate all wells, except for the sterility control, with 10 µL of the prepared bacterial inoculum.
-
Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of bacterial susceptibility to this compound.
a. Materials and Reagents:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Known concentration of this compound solution
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
b. Assay Procedure:
-
Dip a sterile cotton swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.
-
Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
c. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.
Visualizations
Caption: Experimental workflow for antibacterial screening of this compound.
Caption: Potential antibacterial mechanisms of action for this compound.
Application Notes and Protocols for Assessing the Cytotoxicity of (+/-)-Speciosin P in Cancer Cell Lines
Disclaimer: As of the latest literature review, specific experimental data on the cytotoxicity of (+/-)-Speciosin P in cancer cell lines, including IC50 values and detailed mechanisms of action, is not publicly available. Therefore, this document provides a generalized framework and a series of detailed protocols that researchers can adapt to evaluate the cytotoxic properties of novel compounds such as this compound. The data presented herein is illustrative and should not be considered as experimentally verified results for this compound.
Introduction
This compound is a natural product whose biological activities are still under investigation. The evaluation of its cytotoxic potential against various cancer cell lines is a critical first step in determining its viability as a potential anticancer agent. This document outlines a comprehensive set of protocols to assess the in vitro cytotoxicity of a test compound, using this compound as a representative example. The described methodologies include the determination of cell viability and IC50 values, analysis of apoptosis induction, and examination of cell cycle distribution. These assays are fundamental in preclinical cancer research and provide valuable insights into the potential mechanisms of action of novel therapeutic candidates.
Data Presentation: Illustrative Cytotoxicity of this compound
The following table represents a hypothetical summary of the cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a biological process, in this case, cell proliferation.
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Illustrative] |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 2.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 25.8 ± 3.5 |
| A549 | Lung Carcinoma | 48 | 32.5 ± 4.2 |
| HCT116 | Colon Carcinoma | 48 | 18.9 ± 2.8 |
| HeLa | Cervical Adenocarcinoma | 48 | 22.1 ± 3.1 |
| Jurkat | T-cell Leukemia | 24 | 10.5 ± 1.5 |
Note: The data presented in this table is for illustrative purposes only and is not the result of actual experiments performed with this compound.
Experimental Protocols
Cell Viability and IC50 Determination by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of a test compound.
Hypothetical Signaling Pathway: Intrinsic Apoptosis
Given that the specific molecular targets of this compound are unknown, a plausible mechanism to investigate is the induction of apoptosis, a common mode of action for cytotoxic compounds. The following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis.
Caption: A potential intrinsic apoptosis pathway for investigation.
Phytotoxic Effects of (+/-)-Speciosin P on Wheat Coleoptiles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known phytotoxic effects of the synthetic compound (+/-)-Speciosin P on wheat coleoptiles. The information is based on published research and is intended to guide further investigation into its potential as a natural product-based herbicide. While quantitative data for this compound itself is limited, this document provides context from the original study, a detailed experimental protocol for assessing phytotoxicity using the wheat coleoptile bioassay, and a proposed signaling pathway for its mode of action.
Data Presentation
The initial investigation into the bioactivity of this compound was reported as part of a broader study on its total synthesis. While this compound was tested for its effects on wheat coleoptile elongation, the study highlighted that key synthetic intermediates exhibited greater phytotoxic activity.
Table 1: Summary of Phytotoxic Activity from the Total Synthesis of this compound
| Compound | Description | Relative Phytotoxic Activity on Wheat Coleoptile Elongation |
| This compound | Final synthetic product | Moderate |
| Intermediate 18 | A synthetic precursor to this compound | High |
| Intermediate 29 | A synthetic precursor to this compound | Moderate-High |
| Intermediate 17 | A synthetic precursor to this compound | Moderate-High |
Note: This table provides a qualitative summary based on the abstract of the primary research. Specific IC50 values or percentage inhibition data are not publicly available at this time.
Experimental Protocols
The following is a detailed protocol for a standard wheat coleoptile bioassay, a common method for evaluating the phytotoxicity of chemical compounds. This protocol is a composite of established methods and is representative of the type of assay used to test this compound.
Wheat Coleoptile Bioassay for Phytotoxicity
1. Materials and Reagents:
-
Wheat seeds (e.g., Triticum aestivum L.)
-
Test compound (this compound)
-
Solvent for test compound (e.g., DMSO, ethanol)
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Incubator or growth chamber with controlled temperature and darkness
-
Forceps
-
Scalpel or razor blade
-
Ruler or digital caliper
-
Test tubes or vials
-
Buffer solution (e.g., 2 mM MES, pH 6.0)
-
Sucrose
2. Seed Sterilization and Germination:
-
Surface sterilize wheat seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution.
-
Rinse the seeds thoroughly with sterile distilled water (3-5 times).
-
Place a sheet of filter paper in each Petri dish and moisten with sterile distilled water.
-
Arrange the sterilized seeds on the filter paper, ensuring they are not in contact with each other.
-
Seal the Petri dishes with parafilm and place them in an incubator in complete darkness at a constant temperature (e.g., 25°C) for 3-4 days.
3. Preparation of Coleoptile Segments:
-
After the incubation period, select straight coleoptiles of uniform length (approximately 2-3 cm).
-
Using a scalpel under a dim green light (to avoid phototropic responses), carefully excise a 10 mm segment from each coleoptile, starting 3 mm below the apex.
-
Collect the excised segments in a beaker of distilled water.
4. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the test compound in the buffer solution containing 2% sucrose. The final concentrations should span a range appropriate for determining a dose-response relationship.
-
Include a control group containing the buffer solution with 2% sucrose and the same concentration of the solvent used for the stock solution.
5. Incubation and Measurement:
-
Transfer a set number of coleoptile segments (e.g., 10) into each test tube containing the different concentrations of the test solution.
-
Ensure the segments are fully submerged.
-
Incubate the test tubes in the dark at a constant temperature (e.g., 25°C) for 24 hours.
-
After incubation, remove the coleoptile segments and measure their final length using a ruler or digital caliper.
6. Data Analysis:
-
Calculate the elongation of each coleoptile segment by subtracting the initial length (10 mm) from the final length.
-
Express the elongation for each treatment as a percentage of the control.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 - (% Elongation of Treatment / % Elongation of Control) * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration that causes 50% inhibition of coleoptile elongation) from the dose-response curve.
Experimental workflow for the wheat coleoptile bioassay.
Mandatory Visualization
Proposed Signaling Pathway for the Phytotoxic Effects of this compound
Given that this compound is an aromatic alkyne, its phytotoxic effects are likely to involve the induction of cellular stress and disruption of key metabolic processes. The following diagram illustrates a hypothetical signaling pathway.
Hypothetical signaling pathway of this compound.
This proposed pathway suggests that this compound may induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress. This, in turn, can cause damage to cellular membranes and inhibit essential enzymes, ultimately resulting in the observed inhibition of wheat coleoptile elongation. Further research is required to elucidate the precise molecular targets and signaling components involved in the phytotoxic action of this compound.
Unraveling the Mechanism of Action of (+/-)-Speciosin P: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Speciosin P, a natural product isolated from the fungus Hexagonia speciosa, presents a compelling subject for mechanism of action studies due to its structural similarity to siccayne, a known inhibitor of mitochondrial respiration.[1][2] While the definitive molecular pathways of Speciosin P remain to be fully elucidated, its bioactivity has been confirmed in preliminary studies, such as the wheat coleoptile bioassay.[2] This document provides a series of detailed application notes and experimental protocols designed to guide researchers in systematically investigating the mechanism of action of this compound. The following sections outline proposed studies to explore its potential anticancer and anti-inflammatory activities, common therapeutic areas for natural products of this nature.
Proposed Areas of Investigation
Given the limited specific data on Speciosin P's mechanism of action, a tiered approach is recommended. Initial studies should focus on broad cytotoxicity screening against various cell lines to identify potential therapeutic areas. Subsequent, more focused experiments can then be designed to dissect the specific molecular pathways involved.
I. Assessment of Anticancer Activity
A fundamental step in characterizing a novel compound is to evaluate its cytotoxic effects on cancer cell lines.
Application Note: Cell Viability and Proliferation Assays
To determine the potential of this compound as an anticancer agent, its effect on the viability and proliferation of various cancer cell lines should be assessed. This will establish a dose-response relationship and determine the half-maximal inhibitory concentration (IC50) for sensitive cell lines.
Protocol: MTT Assay for Cell Viability
1. Cell Culture:
- Culture selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding:
- Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
3. Compound Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
- Replace the culture medium with fresh medium containing the different concentrations of Speciosin P or vehicle control (0.1% DMSO).
- Incubate the plates for 24, 48, and 72 hours.
4. MTT Assay:
- After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values of this compound
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF-7 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| A549 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| HCT116 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| HEK293 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for determining the anticancer activity of this compound.
II. Investigation of Apoptosis Induction
Should this compound exhibit significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis.
Application Note: Detection of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Assays to detect apoptosis often measure the externalization of phosphatidylserine (a marker of early apoptosis) and DNA fragmentation (a marker of late apoptosis).
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
1. Cell Treatment:
- Seed a sensitive cancer cell line in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.
2. Cell Staining:
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry:
- Analyze the stained cells by flow cytometry.
- FITC-negative/PI-negative cells are viable.
- FITC-positive/PI-negative cells are in early apoptosis.
- FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Proposed Signaling Pathway for Investigation
Caption: Hypothetical intrinsic apoptosis pathway for this compound.
III. Assessment of Anti-inflammatory Activity
Natural products are also a rich source of anti-inflammatory agents. Investigating the effect of this compound on inflammatory pathways is a valuable avenue of research.
Application Note: Measurement of Inflammatory Mediators
The production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 by macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS) are key events in the inflammatory cascade.
Protocol: Griess Assay for Nitric Oxide Production
1. Cell Culture:
- Culture RAW 264.7 murine macrophages.
2. Cell Treatment:
- Seed cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.
- Stimulate the cells with 1 µg/mL LPS for 24 hours.
3. Griess Assay:
- Collect the cell culture supernatant.
- Mix 50 µL of supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes.
- Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.
- Measure the absorbance at 540 nm.
- Quantify NO concentration using a sodium nitrite standard curve.
Data Presentation: Effect of this compound on NO Production
| Treatment | NO Concentration (µM) |
| Control | [Experimental Data] |
| LPS (1 µg/mL) | [Experimental Data] |
| LPS + Speciosin P (1 µM) | [Experimental Data] |
| LPS + Speciosin P (10 µM) | [Experimental Data] |
| LPS + Speciosin P (50 µM) | [Experimental Data] |
Proposed Anti-inflammatory Signaling Pathway Investigation
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The provided application notes and protocols offer a strategic framework for the systematic investigation of the mechanism of action of this compound. By exploring its potential anticancer and anti-inflammatory properties through these established assays, researchers can begin to build a comprehensive profile of this promising natural product. The resulting data will be crucial for guiding future preclinical and clinical development efforts.
References
Application Notes and Protocols: Synthesis of (+/-)-Speciosin P Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential structure-activity relationship (SAR) studies of (+/-)-Speciosin P derivatives. Speciosin P, a furanolignan, and its analogs are of interest for their potential biological activities, including anti-inflammatory effects. This document outlines a representative synthetic approach and protocols for biological evaluation to guide researchers in the exploration of this class of compounds.
Introduction
Furanolignans are a class of natural products that have garnered significant interest in drug discovery due to their diverse biological activities. Speciosin P, originally isolated from Hexagonia speciosa, represents a scaffold with potential for derivatization to explore its therapeutic applications. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying the structural motifs responsible for their biological effects.[1] This document details the synthesis of a theoretical library of this compound derivatives and proposes protocols for evaluating their anti-inflammatory activity, with a focus on the NF-κB signaling pathway, a key regulator of inflammation.[2][3]
Synthesis of this compound Derivatives
The synthesis of the Speciosin P scaffold can be achieved through various methods, with the Sonogashira coupling being a key reported strategy for the formation of the characteristic alkynyl bond.[4][5] The general workflow for the synthesis of a library of derivatives involves the preparation of key building blocks followed by their coupling and subsequent modifications.
Experimental Workflow for Synthesis
References
- 1. Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Application Note: Purification of Synthetic (+/-)-Speciosin P by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of synthetic racemic (+/-)-Speciosin P, a bioactive compound of interest for drug development.[1] While specific published protocols for the purification of this compound are not widely available, this application note outlines a robust, generalized methodology based on established principles of column chromatography for the separation of complex organic molecules. The protocol is designed to be adaptable and serves as a strong starting point for the development of a validated purification process. Additionally, a speculative signaling pathway is presented to contextualize the potential mechanism of action of Speciosin P, highlighting areas for future research.
Introduction
Speciosin P, a naturally derived oxygenated cyclohexanoid, has garnered interest due to its structural similarity to other bioactive compounds such as siccayne, which is known to inhibit mitochondrial respiration.[1] The total synthesis of Speciosin P has been reported, making it accessible for further biological evaluation.[2][3] Effective purification of the synthetic racemic mixture is a critical step to ensure that subsequent biological assays are conducted with a compound of high purity, which is essential for accurate structure-activity relationship (SAR) studies.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[4][5] The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.[6] For a racemic mixture like this compound, chiral chromatography would be necessary to separate the enantiomers. However, this protocol focuses on the purification of the racemic mixture from impurities generated during synthesis.
Chromatographic Purification Protocol
The following is a proposed method for the purification of synthetic this compound using flash column chromatography. This technique is a modification of traditional column chromatography that utilizes pressure to increase the flow rate of the mobile phase, leading to faster and more efficient separations.[5]
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Compressed air or nitrogen source with regulator
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Collection tubes
-
Sample of crude synthetic this compound
Experimental Parameters
A summary of the proposed chromatographic conditions is provided in Table 1. These parameters may require optimization based on the specific impurity profile of the crude synthetic mixture.
| Parameter | Recommended Setting |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in n-Hexane (e.g., 10% to 50%) |
| Flow Rate | 10-15 mL/min (column size dependent) |
| Detection | UV visualization at 254 nm and/or TLC with staining |
| Sample Loading | Dry loading or minimal solvent injection |
Table 1: Proposed Parameters for Column Chromatography Purification of this compound.
Detailed Experimental Protocol
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in n-Hexane.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Equilibrate the column by running the initial mobile phase (e.g., 10% EtOAc in Hexane) through the silica gel until the bed is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully apply the prepared sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase (e.g., 10% EtOAc in Hexane).
-
Apply gentle pressure to the top of the column to achieve the desired flow rate.
-
Collect fractions in appropriately sized test tubes or vials.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of Ethyl Acetate to elute compounds with higher polarity.
-
-
Fraction Analysis:
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
Spot a small amount from each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., the same as the column's mobile phase).
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualization of Workflow and Potential Signaling Pathway
Experimental Workflow
The overall workflow for the purification of synthetic this compound is depicted in the following diagram.
Caption: Experimental workflow for the purification of this compound.
Potential Signaling Pathway for Investigation
The precise mechanism of action and the affected signaling pathways of Speciosin P are yet to be fully elucidated. Bioactive natural products often exert their effects by modulating key cellular signaling pathways, such as those involved in apoptosis, inflammation, or cell proliferation.[7][8] The diagram below illustrates a simplified apoptosis signaling pathway, which represents a plausible area of investigation for the biological activity of Speciosin P.
Caption: A potential apoptosis signaling pathway for Speciosin P investigation.
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the purification of synthetic this compound by column chromatography. The successful implementation of this protocol will facilitate the acquisition of highly pure material for subsequent biological and pharmacological studies. Further research is warranted to elucidate the specific mechanism of action of Speciosin P, and the investigation of its effects on key signaling pathways, such as apoptosis, will be crucial in determining its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of bioactive speciosins G and P from Hexagonia speciosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hesperidin, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the (+/-)-Speciosin P Sonogashira Coupling Reaction
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of the Sonogashira coupling reaction, a critical step in the synthesis of (+/-)-Speciosin P and other complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is the Sonogashira coupling reaction and why is it important in organic synthesis?
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base.[2] Its significance lies in its ability to create complex molecular architectures, such as conjugated enynes and aryl alkynes, which are common motifs in natural products, pharmaceuticals, and organic materials, under relatively mild conditions.[1][2]
Q2: What are the most common side reactions in a Sonogashira coupling that can lower the yield?
The most prevalent side reaction is the homocoupling of the terminal alkyne to form a symmetrical diyne, often referred to as Glaser coupling.[2] This is particularly problematic when the reaction is exposed to oxygen.[2][3] Another potential issue is the deactivation of the palladium catalyst, which can lead to incomplete conversion of the starting materials.[4] For complex substrates, side reactions involving other functional groups on the molecule can also occur, especially at higher temperatures.[5]
Q3: What is the role of the copper co-catalyst, and can the reaction be performed without it?
The copper(I) co-catalyst, typically copper(I) iodide (CuI), reacts with the terminal alkyne to form a copper acetylide intermediate.[2] This species is more reactive towards the palladium complex in the transmetalation step, thereby increasing the overall reaction rate.[2] However, the presence of copper can also promote the undesirable homocoupling of the alkyne.[2] To avoid this, copper-free Sonogashira protocols have been developed, which can be advantageous for certain substrates despite sometimes requiring higher temperatures or different ligand systems.[2][6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are observing a low yield or no formation of the desired coupled product, consider the following troubleshooting steps:
-
Verify Catalyst Activity: The palladium catalyst, especially Pd(0) complexes like Pd(PPh₃)₄, can be sensitive to air and may have degraded.[7] It is recommended to use a fresh batch of catalyst or one that has been stored under an inert atmosphere. If using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, ensure that the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[2]
-
Check Reagent Quality: Ensure that the solvent and the amine base are anhydrous and have been properly degassed.[4][8] Oxygen can lead to the deactivation of the catalyst and promote homocoupling.[2][3] Amines can oxidize over time, and distillation before use may be necessary.[7]
-
Increase Reaction Temperature: For less reactive aryl halides (e.g., bromides and chlorides), higher temperatures may be required to facilitate the oxidative addition step.[5][8] Reactions can be heated to temperatures around 50-100 °C.[6][8]
-
Optimize the Ligand: The choice of phosphine ligand can significantly impact the reaction. If triphenylphosphine (PPh₃) is not effective, consider more electron-rich and sterically hindered ligands like XPhos or bidentate ligands such as dppf, which can improve catalyst stability and activity.[8][9]
-
Adjust the Base: The amine base is crucial for neutralizing the hydrogen halide byproduct and for the catalytic cycle.[2] Using an excess of the amine, or even using it as the solvent, can be beneficial.[2][7] Secondary amines like piperidine or diisopropylamine are sometimes more effective than triethylamine.[2]
Issue 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)
The formation of a symmetrical diyne is a strong indication of oxidative coupling of your alkyne. To mitigate this:
-
Ensure Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[4]
-
Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira reaction is a viable strategy.[2] This eliminates the primary catalyst for the Glaser coupling.
-
Use a Hydrogen Atmosphere: Diluting the inert atmosphere with a small amount of hydrogen gas has been shown to significantly reduce the amount of homocoupling product without affecting the desired cross-coupling.[3]
Data Presentation: General Reaction Parameters
The optimal conditions for the Sonogashira coupling in the synthesis of this compound will need to be determined empirically. The following tables provide a starting point based on general findings in the literature.
Table 1: Common Catalysts and Ligands for Sonogashira Coupling
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 1 - 5 | A common Pd(0) catalyst, but can be air-sensitive.[10] |
| PdCl₂(PPh₃)₂ | PPh₃ (integrated) | 1 - 5 | An air-stable Pd(II) precatalyst.[1] |
| Pd₂(dba)₃ | PPh₃, dppf, XPhos | 0.5 - 2 | A versatile Pd(0) source, used with an external ligand.[10] |
| CuI | - | 2 - 10 | The most common copper(I) co-catalyst.[2] |
Table 2: Influence of Solvents and Bases on Reaction Efficiency
| Solvent | Base | Temperature Range (°C) | Key Considerations |
| Triethylamine (Et₃N) | Et₃N | 25 - 100 | Often used as both base and solvent.[7][8] |
| THF | Et₃N, Diisopropylamine | 25 - 65 (reflux) | A common ethereal solvent.[8] |
| DMF | Et₃N, Piperidine | 25 - 120 | A polar aprotic solvent, can aid in dissolving starting materials.[8] |
| Acetonitrile | Et₃N | 25 - 80 | Can be a good solvent choice for certain substrates.[3][8] |
Experimental Protocols
General Procedure for a Copper-Catalyzed Sonogashira Coupling
Note: This is a general guideline and should be optimized for the specific substrates in the synthesis of this compound.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.025 eq.), and the copper(I) iodide co-catalyst (0.05 eq.).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the degassed amine base (e.g., triethylamine, 3-5 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. The filtrate is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride to remove copper salts and the amine hydrohalide salt.[4] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Visualizations
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Overcoming challenges in the synthesis of (+/-)-Speciosin P
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of (+/-)-Speciosin P. The core of this synthesis revolves around a critical Sonogashira coupling reaction, and this guide addresses common challenges that may be encountered.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Sonogashira coupling reaction to form the precursor to Speciosin P is showing low to no yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in the Sonogashira coupling is a frequent issue. Here are several factors to investigate:
-
Catalyst Activity: The palladium and copper catalysts are sensitive to air and moisture. Ensure you are using fresh, high-quality catalysts and that your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Reaction Temperature: The reaction may require specific temperature control. While some Sonogashira couplings proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Monitor the reaction temperature closely and consider a gradual increase if the reaction is sluggish.
-
Solvent and Base Quality: The solvent (typically an amine like triethylamine or diisopropylamine) and any co-solvents must be anhydrous and thoroughly degassed. The amine base is crucial for the reaction mechanism and its purity can significantly impact the outcome.
-
Homocoupling of the Alkyne: A common side reaction is the Glaser coupling, or homocoupling, of the alkyne starting material. This can be minimized by ensuring a truly oxygen-free environment and by the slow addition of the alkyne to the reaction mixture.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence reactivity. If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more electron-rich or bulkier ligand if you are experiencing issues with catalyst turnover.
Q2: I am observing the formation of significant byproducts in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize them?
A2: The primary byproduct in a Sonogashira reaction is typically the homocoupled alkyne (Glaser product). To minimize its formation, ensure rigorous exclusion of oxygen from your reaction setup. This can be achieved through multiple freeze-pump-thaw cycles of your solvent and by maintaining a positive pressure of an inert gas. Another potential issue is the degradation of starting materials or the product under the reaction conditions. If you suspect this, consider running the reaction at a lower temperature for a longer period.
Q3: What is the optimal method for purifying this compound and its intermediates?
A3: Purification of the final product and intermediates in the synthesis of Speciosin P is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific compound. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Careful monitoring of the fractions by thin-layer chromatography (TLC) is essential to ensure proper separation.
Q4: Are there any specific handling precautions I should take with the reagents used in this synthesis?
A4: Yes, several reagents require careful handling:
-
Palladium and Copper Catalysts: These are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Amines (e.g., triethylamine, diisopropylamine): These are volatile, flammable, and corrosive. Always work in a well-ventilated fume hood and wear appropriate gloves and eye protection.
-
Organohalides and Alkynes: While generally less hazardous, it is good practice to handle all organic reagents in a fume hood.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Sonogashira coupling step in the synthesis of a key intermediate for this compound.
| Parameter | Value |
| Reactants | |
| Aryl Iodide | 1.0 eq |
| Terminal Alkyne | 1.2 eq |
| Catalysts | |
| Pd(PPh₃)₄ | 0.05 eq |
| CuI | 0.10 eq |
| Solvent & Base | |
| Triethylamine | Anhydrous, Degassed |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Yield | |
| Isolated Yield | ~70-80% (Reported ranges for similar reactions) |
Experimental Protocols
Synthesis of this compound Precursor via Sonogashira Coupling
This protocol describes the key Sonogashira coupling step for the synthesis of a precursor to this compound.
Materials:
-
Aryl Iodide (e.g., 1-iodo-2,4-dimethoxy-6-methylbenzene)
-
Terminal Alkyne (e.g., 2-ethynyl-3-methylcyclohex-2-en-1-ol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) Iodide (CuI)
-
Anhydrous, degassed triethylamine
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).
-
Add anhydrous, degassed triethylamine to the flask to dissolve the solids.
-
To this solution, add the terminal alkyne (1.2 eq) dropwise over a period of 10-15 minutes with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Caption: Synthetic pathway to this compound.
Sonogashira coupling side reactions with electron-rich aryl halides
Technical Support Center: Sonogashira Coupling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding Sonogashira coupling reactions, with a specific focus on challenges encountered with electron-rich aryl halides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using electron-rich aryl halides in Sonogashira couplings?
When working with electron-rich aryl halides, which are generally less reactive, the desired cross-coupling reaction can be slow.[1][2] This provides an opportunity for several side reactions to become more prominent. The most common of these is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser or Glaser-Hay coupling.[3][4] This reaction is catalyzed by the copper(I) co-catalyst and results in the formation of a symmetric 1,3-diyne byproduct.[5] Another potential issue is the deactivation of the palladium catalyst, which can manifest as the formation of palladium black.[6] With particularly challenging substrates, alkyne oligomerization can also occur.[3]
Q2: My reaction is producing a significant amount of alkyne homocoupling byproduct. How can I prevent this?
The formation of Glaser-Hay byproducts is a direct consequence of the copper co-catalyst.[7] Therefore, the most effective strategy to eliminate this side reaction is to switch to a copper-free Sonogashira protocol.[3][5] These conditions are often more effective for challenging electron-rich aryl bromides and chlorides.[3] If using the standard copper-catalyzed conditions is necessary, slow addition of the terminal alkyne to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne, thus minimizing its self-coupling.[8]
Q3: The oxidative addition step is often rate-limiting. How can I accelerate it for an unreactive, electron-rich aryl halide?
The oxidative addition of the aryl halide to the Pd(0) center is indeed the rate-determining step.[3] To facilitate this process with less reactive electron-rich substrates, several strategies can be employed:
-
Ligand Choice: Employing bulky and electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can significantly increase the rate of oxidative addition.[3][9] These ligands help to form more reactive, low-coordinate palladium species.[3]
-
Reaction Temperature: Increasing the reaction temperature is a common method to overcome the activation barrier for oxidative addition, particularly for aryl bromides and chlorides.[1][10]
-
Solvent: The choice of solvent can influence reaction rates. Aprotic solvents are generally preferred.[11] Solvents like DMF can aid in both the solubility of reagents and promoting oxidative addition.[6]
Q4: Which aryl halide (I, Br, Cl) is best suited for coupling with electron-rich systems?
The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[7][10] For electron-rich systems, aryl iodides are the most reactive and will typically couple under the mildest conditions, often at room temperature.[7] Aryl bromides are less reactive and usually require elevated temperatures and more robust catalytic systems.[12] Electron-rich aryl chlorides are the most challenging substrates and necessitate the use of advanced, highly active catalysts with bulky, electron-rich ligands.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[3] 2. Low Reactivity: The electron-rich aryl halide is not reactive enough under the current conditions.[1] 3. Poor Reagent Quality: Solvents or amines are not adequately degassed; alkyne may be impure. | 1. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert (N₂ or Ar) atmosphere.[13] 2. Increase Temperature: For aryl bromides or chlorides, heating is often necessary.[1][10] 3. Change Ligand: Switch to a bulkier, more electron-donating phosphine ligand (e.g., P(t-Bu)₃, XPhos) or an NHC ligand to promote oxidative addition.[3][9] 4. Check Reagents: Use freshly distilled/dried solvents and bases. Purify the alkyne if necessary. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Copper-Catalyzed Dimerization: The copper(I) co-catalyst is promoting the self-coupling of the terminal alkyne. This is common with slow cross-coupling reactions.[3][5] | 1. Use Copper-Free Conditions: This is the most direct way to prevent Glaser coupling.[3][14] 2. Slow Alkyne Addition: If using copper, add the alkyne slowly to the reaction mixture using a syringe pump to keep its instantaneous concentration low.[8] 3. Reduce Copper Loading: Titrate the amount of CuI to the minimum required for the reaction. |
| Formation of Palladium Black | 1. Catalyst Decomposition: The palladium catalyst has agglomerated and precipitated out of the solution, rendering it inactive. This can be an issue with certain substrates, like anilines.[6] | 1. Add Excess Ligand: A slight excess of the phosphine ligand can sometimes help stabilize the palladium species in solution.[6] 2. Modify Solvent/Base System: Experiment with different amine bases or co-solvents (e.g., THF, Toluene).[6][8] 3. Use a Pre-catalyst: Employ a more stable palladium pre-catalyst that generates the active Pd(0) species more slowly and consistently. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst has a limited lifetime under the reaction conditions. 2. Inhibition by Byproducts: The buildup of amine hydrohalide salt can sometimes inhibit the catalyst. | 1. Add Fresh Catalyst: A second charge of the palladium catalyst can sometimes restart a stalled reaction. 2. Use a Stronger or Different Base: Switching to a different amine or using an inorganic base like Cs₂CO₃ or K₃PO₄ might be beneficial, especially in copper-free systems.[9][15] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization.
-
To a reaction vessel, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq), and CuI (0.02 - 0.10 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add a degassed solvent (e.g., THF or Toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-5 eq).[10]
-
Add the terminal alkyne (1.1 - 1.5 eq) via syringe.
-
Stir the reaction at room temperature or heat as required (monitoring by TLC or GC/LC-MS). For electron-rich aryl bromides, heating to 50-80 °C is common.[1]
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate or diethyl ether and filter through a pad of Celite® to remove palladium black and inorganic salts.[10][13]
-
Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts), followed by brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
Protocol 2: Recommended Procedure for Copper-Free Sonogashira Coupling of Electron-Rich Aryl Halides
This protocol is recommended to avoid Glaser homocoupling.
-
To a reaction vessel, add the electron-rich aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) with a bulky, electron-rich ligand (e.g., P(t-Bu)₃, 0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add a degassed solvent (e.g., DMF, Dioxane, or Toluene).
-
Add the terminal alkyne (1.2 - 1.5 eq).
-
Add a suitable base (e.g., Cs₂CO₃, K₃PO₄, or a bulky amine base like diisopropylethylamine, 2-3 eq).
-
Heat the reaction to the required temperature (often 80-120 °C for aryl bromides/chlorides) and stir until the starting material is consumed (monitoring by TLC or GC/LC-MS).[3]
-
Workup and purification are similar to the copper-catalyzed procedure, though the aqueous NH₄Cl wash is not necessary.
Visual Guides
Caption: Catalytic cycles of the standard copper-co-catalyzed Sonogashira coupling.
Caption: Pathway of the undesired copper-catalyzed Glaser homocoupling of terminal alkynes.
Caption: A workflow for troubleshooting common issues in Sonogashira coupling reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for (+/-)-Speciosin P Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+/-)-Speciosin P, with a specific focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the typical catalyst used for the synthesis of this compound, and why is catalyst loading optimization important?
The synthesis of this compound is often achieved through a Sonogashira coupling reaction.[1][2][3] This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in the presence of a copper co-catalyst.
Optimizing the catalyst loading is crucial for several reasons:
-
Maximizing Yield: Insufficient catalyst can lead to incomplete conversion and low product yield. Conversely, excessive catalyst does not necessarily improve the yield and can even lead to the formation of byproducts.[4][5][6]
-
Minimizing Costs: Palladium catalysts are expensive. Using the minimum effective amount of catalyst is economically advantageous, especially for large-scale synthesis.
-
Reducing Impurities: High catalyst loading can increase the likelihood of side reactions, leading to a more complex mixture of products and making purification more challenging.[7][8]
-
Improving Reproducibility: A well-defined and optimized catalyst loading ensures more consistent and reproducible reaction outcomes.
Q2: My Sonogashira coupling reaction for Speciosin P synthesis is showing low yield. How can I troubleshoot this by optimizing the catalyst loading?
Low yield is a common issue that can often be addressed by systematically optimizing the catalyst loading. Here’s a step-by-step troubleshooting guide:
-
Establish a Baseline: Start with a standard catalyst loading reported in the literature for similar Sonogashira reactions, typically in the range of 1-5 mol% for the palladium catalyst.
-
Systematic Variation: Set up a series of small-scale reactions, varying the catalyst loading while keeping all other parameters (temperature, reaction time, solvent, and reactant concentrations) constant.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the desired product.
-
Analyze the Results: Compare the yields obtained at different catalyst loadings to identify the optimal range. Keep in mind that a higher catalyst loading does not always lead to a higher yield and can sometimes be detrimental.[4]
Q3: I'm observing the formation of significant byproducts in my reaction. Could this be related to the catalyst loading?
Yes, the formation of byproducts can be directly influenced by the amount of catalyst used.
-
Dimerization: Excessive catalyst can sometimes promote the homocoupling of the alkyne or aryl halide starting materials, leading to undesired dimeric byproducts.[8]
-
Decomposition: High catalyst concentrations, especially at elevated temperatures, can lead to catalyst decomposition and the formation of palladium black, which can catalyze unwanted side reactions.
To mitigate this, try reducing the catalyst loading in increments and observe the effect on byproduct formation.
Q4: Can increasing the reaction time compensate for a lower catalyst loading?
To some extent, yes. A lower catalyst loading will naturally result in a slower reaction rate.[9] Therefore, extending the reaction time can sometimes allow the reaction to reach completion. However, there are limitations:
-
Reaction Stability: Prolonged reaction times, especially at higher temperatures, can lead to the degradation of starting materials, the product, or the catalyst itself.
-
Practicality: Excessively long reaction times may not be practical for routine synthesis.
It is a trade-off that needs to be evaluated for each specific case. A systematic study varying both catalyst loading and reaction time is recommended to find the most efficient conditions.
Data Presentation: Catalyst Loading Optimization
The following table summarizes hypothetical results from a catalyst loading optimization experiment for the Sonogashira coupling step in the synthesis of this compound.
| Entry | Pd(PPh₃)₂Cl₂ (mol%) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) |
| 1 | 0.5 | 12 | 65 | 58 |
| 2 | 1.0 | 12 | 85 | 80 |
| 3 | 2.0 | 8 | 98 | 92 |
| 4 | 3.0 | 8 | 99 | 91 |
| 5 | 5.0 | 8 | 99 | 85 (with byproduct formation) |
Table 1: Effect of palladium catalyst loading on the yield of this compound. The optimal condition in this hypothetical experiment is highlighted in bold.
Experimental Protocols
General Protocol for Catalyst Loading Optimization in Sonogashira Coupling for this compound Synthesis
This protocol outlines a general procedure for optimizing the palladium catalyst loading for the key Sonogashira coupling step.
Materials:
-
Aryl halide precursor
-
Alkyne precursor
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a series of oven-dried reaction vials, add the aryl halide precursor (1.0 equiv) and a magnetic stir bar.
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, the alkyne precursor (1.1-1.5 equiv), and the amine base (2.0-3.0 equiv) via syringe.
-
Catalyst Addition: In separate stock solutions, prepare the palladium catalyst and CuI in the anhydrous solvent. Add the appropriate volume of the catalyst and co-catalyst solutions to each reaction vial to achieve the desired mol%.
-
Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature to 60 °C) and monitor their progress by TLC or LC-MS at regular intervals.
-
Workup and Analysis: Once the reaction is complete (as indicated by the consumption of the limiting starting material), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield for each reaction.
Visualization
Caption: Workflow for optimizing catalyst loading in a chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of bioactive speciosins G and P from Hexagonia speciosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Natural Product Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges that lead to low yields in natural product synthesis.
Frequently Asked Questions (FAQs)
Reaction Setup and Execution
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Workup and Purification
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Protecting Groups
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My reaction is not proceeding to completion, resulting in a low yield. What are the common causes and how can I troubleshoot this?
Low conversion of starting material is a frequent cause of low yields. Several factors can contribute to an incomplete reaction. Here is a systematic guide to troubleshooting this issue.
A common reason for reactions failing to reach completion is the deactivation of reactants, reagents, or catalysts by impurities.[1] Other contributing factors can include suboptimal reaction conditions such as temperature, pressure, and concentration.[1]
Troubleshooting Guide for Incomplete Reactions:
-
Re-evaluate Reaction Time and Temperature:
-
Is the reaction truly at equilibrium? Some reactions are reversible and will not proceed to 100% conversion.[2] If the reaction has stalled, leaving it for a longer duration may not improve the yield.
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Is the temperature optimal? Inconsistent or incorrect temperature can be a major factor.[3][4] Ensure your heating apparatus is calibrated and providing consistent heat. For some reactions, a slight increase in temperature can significantly improve the rate and conversion. However, be cautious, as excessive heat can lead to decomposition of reactants or products.[5]
-
-
Check Reagent and Catalyst Stoichiometry and Quality:
-
Are your calculations correct? Double-check all your calculations for reagent and catalyst amounts.
-
Is the catalyst active? Catalysts can degrade over time or become poisoned by impurities.[3] Using a fresh batch of catalyst or a higher catalyst loading might be necessary.
-
Are the reagents pure? Impurities in the starting materials can interfere with the reaction.[1] Consider purifying your starting materials.
-
-
Assess Solvent Quality:
-
Is your solvent sufficiently dry? For moisture-sensitive reactions, the presence of water can quench reagents or catalysts, leading to a stalled reaction.[3] Ensure you are using anhydrous solvents.
-
Logical Troubleshooting Workflow:
Here is a decision tree to guide you through troubleshooting an incomplete reaction:
Caption: Troubleshooting workflow for incomplete reactions.
I suspect my reagents or solvents are not pure enough. How can I purify them and ensure they are suitable for my reaction?
The purity of reagents and solvents is critical for the success of a synthesis, and impurities can lead to low yields or complete reaction failure.[1][3]
Protocol for Drying Solvents:
Many organic reactions require anhydrous (dry) conditions. Here are protocols for drying common solvents.
Using Molecular Sieves:
Molecular sieves are a convenient and effective way to dry solvents. They are aluminosilicates with a defined pore size that selectively adsorb water.[6]
-
Activation: Before use, molecular sieves must be activated by heating them in an oven at a high temperature (typically >200 °C) under vacuum for several hours to remove any adsorbed water.
-
Procedure:
-
Add the activated molecular sieves to the solvent in a suitable flask. The recommended amount can vary, but a common starting point is 5-10% (w/v).[7]
-
Allow the solvent to stand over the molecular sieves for at least 24 hours.[6] For some solvents like THF, a longer period may be necessary.[7]
-
The dry solvent can be used directly from the flask by carefully decanting or using a syringe.
-
| Solvent | Drying Agent | Minimum Drying Time | Expected Residual Water (ppm) |
| Dichloromethane (DCM) | 3Å Molecular Sieves (10% w/v) | 24 hours | 0.1 - 0.9 |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% w/v) | 3 days | ~4 |
| Acetonitrile | 4Å Molecular Sieves | 24 hours | N/A |
| Methanol | 3Å Molecular Sieves (20% w/v) | 5 days | 8 - 10 |
This data is compiled from various sources.[7][8]
Distillation from a Drying Agent:
For exceptionally dry solvents, distillation from a suitable drying agent is the preferred method.
-
Tetrahydrofuran (THF) and Diethyl Ether: These are commonly dried by distillation from sodium metal and benzophenone. The benzophenone acts as an indicator; a deep blue or purple color indicates that the solvent is anhydrous.[8]
-
Dichloromethane (DCM) and Acetonitrile: These can be distilled from calcium hydride.[8]
-
Methanol: Can be dried by distillation from magnesium methoxide.[8]
Caution: Distillation of solvents should always be performed with appropriate safety precautions in a well-ventilated fume hood.
Protocol for Reagent Purification by Recrystallization:
Recrystallization is a powerful technique for purifying solid organic compounds.[5][9]
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] The impurities should either be very soluble or insoluble at all temperatures.
-
Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Slow cooling generally leads to larger, purer crystals.[10]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
How do I properly set up and monitor a reaction to ensure it goes to completion and to identify potential issues early on?
Careful reaction setup and diligent monitoring are crucial for achieving high yields.
Experimental Workflow for Reaction Setup and Monitoring:
Caption: A generalized workflow for setting up and monitoring a chemical reaction.
Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC):
TLC is a quick and effective method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[11][12]
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your starting material.
-
In the "Co" lane, spot the starting material, and then spot the reaction mixture directly on top of it.
-
In the "Rxn" lane, spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable solvent system. The solvent should be below the baseline where you spotted your samples.[11] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp and/or a chemical stain.
-
Interpret the Results: As the reaction progresses, the spot corresponding to the starting material in the "Rxn" lane should diminish, and a new spot for the product should appear. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[12]
Quantitative NMR (qNMR) for Yield Determination:
For a more precise determination of yield without isolating the product, quantitative NMR can be used.
-
Sample Preparation:
-
Carefully weigh a known amount of an internal standard into an NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with your reactant or product signals.
-
Add a known amount of the crude reaction mixture to the NMR tube.
-
Dissolve the mixture in a suitable deuterated solvent.
-
-
NMR Acquisition: Acquire a 1H NMR spectrum. It is important to use a long relaxation delay (d1) to ensure accurate integration.
-
Data Analysis:
-
Integrate a well-resolved peak for your product and a peak for the internal standard.
-
Calculate the molar ratio of your product to the internal standard.
-
From this ratio and the known amount of the internal standard, you can calculate the amount of product in the reaction mixture and thus the yield.[2]
-
I seem to lose a significant amount of my product during the workup phase. What are some common pitfalls and how can I improve my recovery?
The workup procedure is a common step where product can be lost, leading to a lower isolated yield.[3][13]
Common Workup Issues and Solutions:
-
Emulsion Formation: During liquid-liquid extraction, an emulsion (a stable mixture of the organic and aqueous layers) can form, making separation difficult.
-
Solution: To break an emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer. Gentle swirling or passing the mixture through a pad of celite can also help.
-
-
Product Solubility in the Aqueous Layer: If your product has some water solubility, it can be lost in the aqueous washes.
-
Solution: Before discarding the aqueous layers, it is good practice to back-extract them with a fresh portion of the organic solvent to recover any dissolved product.[13]
-
-
Precipitation of Product at the Interface: Sometimes, the product can precipitate at the interface between the organic and aqueous layers.
-
Solution: If this occurs, you may need to add more organic solvent to redissolve the product or filter the entire mixture to collect the solid.
-
-
Decomposition on Contact with Acid or Base: Some products are sensitive to acidic or basic conditions used during the workup.
-
Solution: Test the stability of your product to the planned workup conditions on a small scale before committing the entire reaction mixture.[13] If your product is unstable, you may need to use a milder workup procedure, such as washing with a saturated solution of sodium bicarbonate (a weak base) or ammonium chloride (a weak acid).
-
My purification by column chromatography is resulting in a low yield. How can I optimize this process?
Column chromatography is a primary method for purifying compounds, but it can also be a source of yield loss if not performed optimally.
Tips for Improving Yield in Column Chromatography:
-
Proper Solvent System Selection: Use TLC to determine the optimal solvent system that provides good separation between your product and impurities. The ideal Rf value for your product on TLC is typically between 0.2 and 0.4.
-
Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimum amount of the column solvent and load it onto the column in a narrow band. Using too much solvent to load the sample will result in broad bands and poor separation.
-
Elution: Elute the column at a steady flow rate. A flow rate that is too fast will not allow for proper equilibration and will lead to poor separation. A flow rate that is too slow can lead to band broadening due to diffusion.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain your pure product. Pooling fractions that are not pure can necessitate another column, leading to further yield loss.
I am working on a multi-step synthesis with a complex molecule. How can protecting groups help improve my overall yield?
In the synthesis of complex natural products with multiple functional groups, selectively reacting one site without affecting others can be a significant challenge. Protecting groups are temporary modifications of a functional group to prevent it from reacting under certain conditions.[11][14] The use of a well-thought-out protecting group strategy can significantly improve the overall yield of a multi-step synthesis by preventing unwanted side reactions.[11]
Key Considerations for Protecting Group Strategy:
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Orthogonality: In a complex synthesis, you may need to protect multiple functional groups. Orthogonal protecting groups are those that can be removed under different conditions without affecting each other. For example, one group might be removed with acid, while another is removed with a base.
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Ease of Introduction and Removal: The reactions to add and remove the protecting group should be high-yielding and not affect other parts of the molecule.[15]
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Stability: The protecting group must be stable to the reaction conditions under which other transformations are being performed.
Common Protecting Groups and Their Deprotection Conditions:
| Functional Group | Protecting Group | Deprotection Conditions |
| Alcohol | Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride ion (e.g., TBAF) |
| Alcohol | Benzyl Ether (Bn) | Hydrogenolysis (H2, Pd/C) |
| Amine | Carbamates (e.g., Boc, Cbz) | Acid (e.g., TFA) for Boc; Hydrogenolysis for Cbz |
| Carbonyl | Acetal, Ketal | Aqueous acid |
The choice of protecting groups is a critical strategic decision in a complex synthesis and can be the difference between success and failure.[16]
References
- 1. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How To [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.chas.uni.edu [faculty.chas.uni.edu]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
(+/-)-Speciosin P stability under different pH and temperature conditions
Technical Support Center: (+/-)-Speciosin P Stability
Welcome to the technical support center for researchers working with this compound. This resource provides essential guidance on assessing the stability of this compound under various pH and temperature conditions. The following information is designed to assist in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to study the stability of this compound under different pH and temperature conditions?
A1: Understanding the stability of this compound is critical for several reasons. It helps in determining the optimal conditions for storage to prevent degradation and ensure its biological activity is maintained. For drug development professionals, this information is vital for formulation design, predicting shelf-life, and identifying potential degradation products that might affect efficacy or safety. Forced degradation studies are a regulatory requirement during drug development to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[1][2][3][4]
Q2: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?
A2: Forced degradation studies, also known as stress testing, involve exposing the compound to conditions more severe than its intended storage conditions to accelerate degradation.[2][3] Typical stress conditions include:
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Acidic and Basic Hydrolysis: Exposure to a range of acidic and basic pH values (e.g., 0.1 M HCl, 0.1 M NaOH) at various temperatures.
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Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂).[5]
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Thermal Stress: Exposure to high temperatures in both solid and solution states.
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Photostability: Exposure to UV and visible light to assess light sensitivity.
Q3: What analytical techniques are recommended for monitoring the degradation of this compound?
A3: A stability-indicating analytical method is required, which can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[6] Other techniques like UV-Vis spectroscopy can also be employed for quantification.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound observed immediately upon dissolution. | The compound may be highly unstable in the chosen solvent or at the working pH and temperature. | Prepare solutions immediately before use. Consider using a buffered solution at a pH where the compound is expected to be more stable. Perform initial experiments at lower temperatures. |
| No degradation is observed under stress conditions. | The stress conditions may not be harsh enough, or the duration of the study is too short. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the exposure time. Ensure proper experimental setup to allow for degradation. |
| Poor separation of degradation products from the parent compound in HPLC. | The chromatographic method is not optimized to be "stability-indicating." | Modify the mobile phase composition, gradient, flow rate, or column type. Ensure the method can resolve all significant degradation products from the parent peak. |
| Inconsistent or irreproducible stability data. | This could be due to variations in experimental conditions, such as temperature fluctuations, inaccurate pH measurement, or inconsistent preparation of solutions. | Calibrate all instruments (pH meter, oven, etc.). Prepare fresh solutions for each experiment. Use precise and consistent pipetting and dilution techniques. Run replicates for each condition. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
This protocol outlines the general procedure for assessing the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 3, 5, 7, 9, 11)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
HPLC-grade water, acetonitrile, and methanol
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C, 40°C, and 60°C).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quenching (if necessary): Neutralize the acidic and basic samples to stop further degradation before analysis.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Data Analysis: Plot the natural logarithm of the remaining concentration of this compound versus time to determine the degradation rate constant (k) for each condition.
Data Presentation
The following tables are templates for organizing the quantitative data obtained from the stability studies.
Table 1: Stability of this compound at Different pH Values at a Constant Temperature (e.g., 40°C)
| pH | Time (hours) | Remaining this compound (%) | Degradation Rate Constant (k) | Half-life (t½) |
| 3.0 | 0 | 100 | ||
| 2 | ||||
| 4 | ||||
| ... | ||||
| 7.0 | 0 | 100 | ||
| 2 | ||||
| 4 | ||||
| ... | ||||
| 9.0 | 0 | 100 | ||
| 2 | ||||
| 4 | ||||
| ... |
Table 2: Stability of this compound at Different Temperatures at a Constant pH (e.g., pH 7.0)
| Temperature (°C) | Time (hours) | Remaining this compound (%) | Degradation Rate Constant (k) | Half-life (t½) |
| 25 | 0 | 100 | ||
| 24 | ||||
| 48 | ||||
| ... | ||||
| 40 | 0 | 100 | ||
| 12 | ||||
| 24 | ||||
| ... | ||||
| 60 | 0 | 100 | ||
| 6 | ||||
| 12 | ||||
| ... |
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the stability testing of this compound.
Caption: Workflow for pH and Temperature Stability Testing.
Caption: Potential Degradation Pathways for this compound.
Caption: Troubleshooting Logic for Stability Studies.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. rjptonline.org [rjptonline.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Solubility of (+/-)-Speciosin P for Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the solubility of (+/-)-Speciosin P for use in various bioassays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if this compound is not dissolving in my aqueous bioassay buffer?
A1: The initial and most critical step is to determine the optimal solvent for creating a concentrated stock solution. Due to the limited information on the physicochemical properties of this compound, a systematic approach to solvent selection is recommended. It is advisable to start with common organic solvents that are miscible with aqueous solutions and are generally well-tolerated in many bioassays at low final concentrations.
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
A2: For a compound with unknown solubility, it is best to test a small amount of the substance in a range of solvents. Commonly used solvents for this purpose include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
When preparing your stock solution, aim for a high concentration (e.g., 10-50 mM) to ensure that the final concentration of the organic solvent in your bioassay is minimal (typically <0.5%).
Q3: My compound is still not dissolving sufficiently in common organic solvents. What other options can I explore?
A3: If standard organic solvents are not effective, you can explore other strategies, often in combination with a co-solvent. These methods aim to alter the chemical environment to favor dissolution.[1][2][3] Consider the following approaches:
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Use of Surfactants: Surfactants can aid in the solubilization of hydrophobic compounds by forming micelles.[2][4] Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be effective.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3][5]
Troubleshooting Guide
Q1: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous bioassay buffer. What should I do?
A1: This is a common issue known as "crashing out." It occurs when the compound is soluble in the organic stock solution but not in the final aqueous buffer. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the bioassay.
-
Increase the Co-solvent Concentration: You can try slightly increasing the percentage of the organic solvent in the final assay medium, but be cautious as high concentrations can affect biological systems. Always run a vehicle control to account for any effects of the solvent itself.
-
Use a Different Dilution Method: Instead of adding the stock solution directly to the buffer, try a serial dilution method. Prepare an intermediate dilution in a mixture of your organic solvent and the aqueous buffer before the final dilution.
-
Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant to your aqueous buffer can help to keep the compound in solution.[2]
Q2: I am concerned that the organic solvent will interfere with my bioassay. How can I minimize its impact?
A2: Minimizing solvent-induced artifacts is crucial for reliable bioassay results. Here are some best practices:
-
Use the Lowest Possible Solvent Concentration: Always aim to use the most concentrated stock solution possible to keep the final solvent concentration to a minimum (ideally ≤0.1%).
-
Run a Vehicle Control: This is a critical control in any bioassay. It consists of the assay medium with the same final concentration of the organic solvent used to deliver the test compound. This allows you to subtract any background effects of the solvent.
-
Test for Solvent Tolerance: If you are developing a new assay, it is important to determine the tolerance of your biological system to the chosen solvent by running a dose-response curve for the solvent alone.
Q3: Can I use sonication or vortexing to help dissolve this compound?
A3: Yes, mechanical methods can aid in dissolution. Gentle warming (if the compound is heat-stable), vortexing, and sonication can help to break down aggregates and increase the rate of dissolution. However, these methods may not increase the equilibrium solubility. If the compound crashes out of solution after these treatments, it indicates that the solution is supersaturated.
Data Presentation
Since specific quantitative solubility data for this compound is not publicly available, the following table is provided as a template for researchers to record their own experimental findings.
| Solvent System | Temperature (°C) | Maximum Soluble Concentration (mg/mL or mM) | Observations (e.g., clear solution, precipitate) |
| Aqueous Buffer (pH 7.4) | 25 | ||
| DMSO | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMF | 25 | ||
| Aqueous Buffer + 1% Tween® 80 | 25 | ||
| Aqueous Buffer + 10% Solutol® HS 15 | 25 |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a small, measured volume of a different solvent (e.g., 100 µL of DMSO, ethanol, water, etc.).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If the compound has dissolved, add another measured volume of solvent to determine the approximate saturation point.
-
If the compound has not dissolved, gentle warming or sonication can be attempted.
-
Record your observations in a table similar to the template provided above.
Protocol 2: Preparation of a Stock Solution
-
Based on the results from the solubility assessment, select the most appropriate solvent.
-
Calculate the amount of this compound and the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the compound and add it to a sterile vial.
-
Add the calculated volume of the chosen solvent.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution under appropriate conditions (e.g., at -20°C or -80°C) and protect it from light if the compound is light-sensitive.
Visualizations
Caption: Workflow for enhancing the solubility of this compound.
Caption: Logic for selecting a primary organic solvent for stock solution.
References
Common issues and solutions in the wheat coleoptile bioassay
Welcome to the technical support center for the wheat coleoptile bioassay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this classical method for quantifying auxin-like activity.
Troubleshooting Guide
This guide addresses common issues encountered during the wheat coleoptile bioassay in a question-and-answer format.
| Question | Possible Causes | Solutions |
| Why are my coleoptiles not growing or showing very little elongation even in the control group? | 1. Poor Seed Quality: Low germination rate or vigor of the wheat seeds. 2. Suboptimal Germination Conditions: Incorrect temperature, inadequate moisture, or fungal contamination during germination.[1] 3. Damage During Excision: Mechanical damage to the coleoptile segments during cutting. 4. Depletion of Endogenous Auxin: Coleoptile tips, the primary source of auxin, were not properly removed.[2] | 1. Use certified seeds of a known wheat variety with high germination rates. 2. Ensure optimal germination temperature (around 25°C) and humidity, and use sterile equipment to prevent fungal growth.[1] 3. Use a sharp, clean razor blade or a specialized cutter for precise and clean cuts.[2] 4. Ensure the apical tip (approximately 2-3 mm) of the coleoptile is completely removed.[2] |
| Why is there high variability in elongation among replicate coleoptile segments? | 1. Inconsistent Segment Size: Variation in the length of the excised coleoptile segments. 2. Non-uniform Age of Coleoptiles: Using coleoptiles from seedlings of different ages or developmental stages. 3. Genetic Variability: Using a wheat variety that is not genetically uniform. 4. Uneven Light Exposure: Inconsistent exposure to light during handling can affect auxin sensitivity.[3] | 1. Use a double-bladed cutter to ensure all segments are of a uniform length (e.g., 5-10 mm).[2] 2. Select coleoptiles of the same length and from seedlings germinated for the same duration. 3. Use a pure, inbred line of wheat. 4. Perform all manipulations under a dim green or red light to minimize phototropic responses.[3] |
| Why am I observing an inhibitory effect at high concentrations of my test substance? | 1. Supraoptimal Auxin Concentration: High concentrations of auxins are known to inhibit cell elongation.[2][4] 2. Toxicity of the Test Compound: The substance being tested may be toxic to the plant tissue at higher concentrations. 3. pH of the Test Solution: An unfavorable pH can inhibit coleoptile growth. | 1. Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for growth promotion.[4][5] 2. If toxicity is suspected, consider a different bioassay or modify the experimental conditions. 3. Ensure the buffer solution is at an optimal pH (around 5.9-6.2).[3] |
| Why are my coleoptile segments curving instead of elongating straight? | 1. Uneven Application of Test Solution: If the test substance is applied unevenly, it can cause differential growth on one side of the coleoptile. 2. Geotropic Response: If the coleoptiles are not oriented vertically during germination and incubation, they may exhibit a bending response to gravity.[2] | 1. Ensure the coleoptile segments are fully submerged in the test solution and the petri dishes are kept level. 2. Grow the seedlings vertically and incubate the petri dishes on a flat, level surface.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the wheat coleoptile bioassay?
A1: The wheat coleoptile bioassay is based on the principle that auxins promote cell elongation in a concentration-dependent manner. When the auxin-producing tip of a coleoptile is removed, the elongation of the remaining segment largely ceases. The subsequent elongation of this decapitated segment is directly proportional to the concentration of an externally applied auxin or auxin-like substance, within a certain range.[6]
Q2: Which wheat variety is best for this bioassay?
A2: While many wheat (Triticum aestivum) varieties can be used, it is crucial to select a variety with a long coleoptile and high germination vigor. Using a genetically uniform, pure-line variety will help to reduce variability in the results.
Q3: How should I prepare my test solutions?
A3: Test solutions should be prepared in a buffered medium containing sucrose as a carbohydrate source. A common buffer is a phosphate-citrate buffer. The final solution should be adjusted to an optimal pH.[7] If your test compound is not readily soluble in water, a small amount of a solvent like DMSO can be used, but a solvent control must be included in the experiment.[7]
Q4: What are the optimal conditions for incubation?
A4: Incubation should be carried out in the dark to prevent any light-induced responses. The optimal temperature for wheat coleoptile elongation is typically around 25°C.[1] The incubation period is usually 20-24 hours.[2]
Q5: How do I measure the elongation of the coleoptile segments?
A5: The final length of the coleoptile segments can be measured using a ruler with millimeter gradations or by capturing an image and using image analysis software.[1] The initial length of the segments should be subtracted from the final length to determine the extent of elongation.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the wheat coleoptile bioassay.
Table 1: Optimal Conditions for Wheat Coleoptile Elongation
| Parameter | Optimal Range/Value | Notes |
| Temperature | 20-25°C | Higher temperatures can inhibit coleoptile elongation. |
| pH of Incubation Solution | 5.9 - 6.2 | Expansin activity, which is crucial for cell wall loosening, is pH-dependent.[3] |
| Incubation Time | 20 - 24 hours | This allows for sufficient time for the coleoptiles to respond to the auxin treatment.[2] |
| Light Conditions | Complete Darkness | To avoid phototropic responses and degradation of IAA. |
Table 2: Typical Auxin (IAA) Dose-Response Relationship in Wheat Coleoptiles
| IAA Concentration (M) | Expected Response |
| 10⁻¹¹ - 10⁻⁸ | Little to no significant elongation over control. |
| 10⁻⁷ - 10⁻⁵ | Proportional increase in elongation with increasing concentration. |
| ~10⁻⁵ | Optimal concentration for maximum elongation.[2] |
| > 10⁻⁴ | Inhibition of elongation.[2][5] |
Detailed Experimental Protocol
This section provides a detailed methodology for the wheat coleoptile straight growth bioassay.
1. Seed Germination:
- Sterilize wheat seeds by briefly washing them in a dilute bleach solution, followed by several rinses with sterile distilled water.
- Place the sterilized seeds on moist filter paper in petri dishes or in a rolled paper towel setup.[2]
- Germinate the seeds in complete darkness at 25°C for 3-4 days, or until the coleoptiles are approximately 20-30 mm in length.[1]
2. Preparation of Coleoptile Segments:
- Under a dim green or red light, select straight coleoptiles of uniform length.
- Using a sharp, double-bladed cutter, excise a 5-10 mm segment from each coleoptile, starting 2-3 mm below the apical tip. The tip must be discarded as it is the natural source of auxin.[2]
- Collect the excised segments in a petri dish containing distilled water.
3. Incubation with Test Solutions:
- Prepare a series of test solutions with varying concentrations of the substance to be assayed, along with a positive control (a known concentration of IAA) and a negative control (buffer solution without any test substance).
- Randomly transfer a set number of coleoptile segments (e.g., 10-15) into each petri dish containing the test solutions.[2]
- Ensure the segments are fully submerged.
4. Incubation and Measurement:
- Seal the petri dishes and incubate them in complete darkness at 25°C for 20-24 hours.[2]
- After the incubation period, remove the coleoptile segments and measure their final length to the nearest 0.5 mm.[2]
5. Data Analysis:
- Calculate the average elongation for each treatment group by subtracting the initial segment length from the average final length.
- Plot a dose-response curve of the test substance concentration versus the average coleoptile elongation.
Visualizations
Auxin Signaling Pathway
Caption: A simplified diagram of the nuclear auxin signaling pathway.
Experimental Workflow
Caption: The experimental workflow for the wheat coleoptile bioassay.
Logical Relationship of Common Issues
References
- 1. Wheat Coleoptile Inoculation by Fusarium graminearum for Large-scale Phenotypic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Antifungal Susceptibility Testing for Natural Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the antifungal susceptibility testing of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for antifungal susceptibility testing (AFST)?
A1: The most recognized standard methods for AFST are the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] Key CLSI documents include M27 for yeasts and M38 for filamentous fungi.[4][5][6][7][8] These methods are considered the "gold standard" for their reproducibility.[9] Other methods include agar diffusion, gradient diffusion, and bioautography, though these are often recommended for preliminary screening due to variability.[10][11]
Q2: Why can't I directly apply standard AFST protocols to my natural product extracts?
A2: Standard AFST protocols were developed for single, pure compounds.[12] Natural product extracts are complex mixtures with unique chemical characteristics that can interfere with the assay.[13] Common challenges include poor water solubility, color interference with endpoint readings, and the presence of volatile compounds.[11][13][14]
Q3: How do I address the poor solubility of my natural product extract?
A3: Poor solubility is a common issue with natural products.[14][15] To address this, you can dissolve the extract in a small amount of a solvent like dimethyl sulfoxide (DMSO) before diluting it in the test medium.[16] It is crucial to keep the final DMSO concentration at a level that does not affect fungal growth, typically not exceeding 1%.[16] Always include a solvent control to ensure the solvent itself is not inhibiting fungal growth.
Q4: The color of my plant extract is interfering with the visual or spectrophotometric reading of the MIC endpoint. What can I do?
A4: Color interference is a significant challenge when testing colored plant extracts.[17] To overcome this, you can use a colorimetric indicator, such as resazurin.[12] Resazurin is blue and changes to pink in the presence of metabolically active cells, providing a clear color change to determine the minimum inhibitory concentration (MIC).[12] This modification avoids reliance on turbidity measurements which can be skewed by the extract's color.[12]
Q5: What quality control (QC) strains should I use for my experiments?
A5: Using appropriate QC strains is critical for ensuring the accuracy and reproducibility of your results.[18] The selection of QC strains depends on the fungi you are testing against. For yeasts, commonly used QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[19][20] It is important to ensure that the MICs for your QC strains fall within the acceptable ranges defined by CLSI or EUCAST.[19]
Troubleshooting Guides
Issue 1: Inconsistent or Irreproducible MIC Values
| Possible Cause | Troubleshooting Step |
| Inoculum size variation | Standardize the inoculum preparation. Use a spectrophotometer or hemocytometer to adjust the inoculum to the recommended concentration (e.g., 0.5 to 2.5 x 10^3 CFU/mL for CLSI yeast testing). |
| Improper extract preparation | Ensure the natural product extract is fully dissolved in the solvent before serial dilution. Vortex or sonicate if necessary. Prepare fresh dilutions for each experiment. |
| Media composition variability | Use a standardized medium like RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS.[2] Ensure the pH is consistent. |
| Contamination | Use aseptic techniques throughout the procedure. Include a sterility control (medium with extract but no inoculum) to check for contamination. |
Issue 2: No Fungal Growth in the Positive Control Well
| Possible Cause | Troubleshooting Step |
| Inoculum viability | Use a fresh culture of the test organism. Ensure the inoculum was prepared from a culture in the logarithmic growth phase. |
| Incorrect incubation conditions | Verify the incubation temperature and duration are appropriate for the specific fungal species being tested. |
| Residual solvent toxicity | If using a solvent like DMSO, ensure the final concentration in the well is not inhibitory to the fungus. Run a growth control with the highest concentration of the solvent used.[16] |
Issue 3: "Trailing" or "Skipped" Wells
| Possible Cause | Troubleshooting Step |
| Fungistatic vs. Fungicidal Activity | The "trailing" effect (reduced but persistent growth over a range of concentrations) can occur with some compounds. This is a known issue, particularly with azole antifungals.[21] Adhere strictly to the endpoint reading criteria (e.g., 50% growth inhibition for azoles). |
| Precipitation of the extract | The natural product may be precipitating at higher concentrations. Visually inspect the wells for precipitation. Consider using a different solvent or a lower starting concentration. |
| Pipetting errors | Ensure accurate and consistent pipetting during the serial dilution process. Use calibrated pipettes. |
Data Presentation: Comparison of Standard Broth Microdilution Methods
| Parameter | CLSI M27 (Yeasts) | CLSI M38 (Filamentous Fungi) | EUCAST (Yeasts & Molds) |
| Medium | RPMI-1640 | RPMI-1640 | RPMI-1640 + 2% Glucose[2][22] |
| Inoculum Size | 0.5 to 2.5 x 10^3 CFU/mL | 0.4 to 5 x 10^4 CFU/mL[23] | 1 to 5 x 10^5 CFU/mL[24] |
| Incubation Time | 24-48 hours | 24-72 hours (species-dependent) | 24-48 hours (species-dependent) |
| Endpoint Reading (Azoles) | 50% growth reduction | No growth (visual) | 50% growth reduction |
| Endpoint Reading (Amphotericin B) | 100% growth inhibition (no growth) | 100% growth inhibition (no growth) | ≥90% growth reduction[3] |
Experimental Protocols
Modified Broth Microdilution Protocol for Natural Products (Based on CLSI M27)
-
Preparation of Natural Product Stock Solution:
-
Dissolve the natural product extract in 100% DMSO to create a high-concentration stock solution.
-
Prepare a working solution by diluting the stock in sterile distilled water or broth to a concentration that is typically 10 times the highest desired final concentration in the assay. The final DMSO concentration should not exceed 1% in any well.[16]
-
-
Inoculum Preparation:
-
Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer.
-
Dilute this suspension in RPMI-1640 medium to achieve the final recommended inoculum concentration.
-
-
Microplate Preparation:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the natural product working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well.
-
Include the following controls:
-
Sterility Control: Medium only.
-
Growth Control: Medium and inoculum.
-
Solvent Control: Medium, inoculum, and the highest concentration of the solvent used.
-
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the natural product that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.
-
For colored extracts, add a viability indicator like resazurin before incubation and read the color change to determine the MIC.
-
Visualizations
Caption: A flowchart of the key steps in performing antifungal susceptibility testing for natural products.
Caption: A decision tree for troubleshooting inconsistent MIC results in natural product antifungal testing.
References
- 1. Prevalence and Therapeutic Challenges of Fungal Drug Resistance: Role for Plants in Drug Discovery [mdpi.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. njccwei.com [njccwei.com]
- 7. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 8. New Antifungal Document Editions | News | CLSI [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Antifungal Activities of Natural Products and Their Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 20. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 23. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Minimizing degradation of (+/-)-Speciosin P during storage and handling
This technical support center provides guidance on the proper storage, handling, and stability assessment of (+/-)-Speciosin P. Given that specific degradation pathways of this compound are not extensively documented, this guide is founded on best practices for handling potentially labile pharmaceutical compounds, particularly natural product alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to minimize degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a solid form in a tightly sealed, opaque container. For optimal preservation, store at or below -20°C, protected from light and moisture. For routine short-term use, storage at 2-8°C may be acceptable, but stability under these conditions should be verified. Avoid repeated freeze-thaw cycles if the compound is in solution.
Q2: How should I handle this compound to prevent degradation during experimental use?
A2: Handle this compound in a controlled laboratory environment. If the compound is known to be sensitive to light, use amber vials or cover containers with aluminum foil.[1] Prepare solutions fresh for each experiment whenever possible. If stock solutions are necessary, they should be stored at low temperatures in appropriate solvents and their stability monitored over time. When not in use, ensure containers are tightly sealed to prevent exposure to air and humidity.[2][3]
Q3: What solvents are recommended for dissolving this compound?
A3: The ideal solvent will depend on the specific experimental requirements. It is crucial to determine the solubility of this compound in various common laboratory solvents. A preliminary solubility test is recommended. For many alkaloids, solvents such as DMSO, ethanol, or methanol are suitable. However, the stability of Speciosin P in these solvents should be assessed, as some solvents can promote degradation. Always use high-purity, anhydrous solvents if the compound is susceptible to hydrolysis.
Q4: I see unexpected peaks in my HPLC chromatogram when analyzing Speciosin P. What could be the cause?
A4: Unexpected peaks can arise from several sources, including degradation of Speciosin P, contamination of the sample or mobile phase, or issues with the HPLC system itself.[4] Refer to the troubleshooting section below for a more detailed guide on identifying the source of these peaks. It is advisable to run a blank (injection of solvent only) and a freshly prepared standard of Speciosin P to diagnose the issue.
Q5: How can I determine the shelf-life of my batch of this compound?
A5: The shelf-life can be determined through a stability testing program.[5][6][7] This involves storing the compound under controlled conditions (e.g., recommended storage and accelerated conditions) and analyzing its purity at specific time intervals using a stability-indicating analytical method, such as HPLC.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Appearance of New Peaks in HPLC Analysis Over Time
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Possible Cause A: Degradation of Speciosin P. The new peaks may be degradation products. This is more likely if the sample has been stored for an extended period, at elevated temperatures, or exposed to light.
-
Solution: Analyze a freshly prepared sample to see if the new peaks are present. If not, the stored sample has likely degraded. Conduct a forced degradation study to identify potential degradation products and their retention times.
-
-
Possible Cause B: Sample or Solvent Contamination. Impurities in the solvent used to dissolve the sample or contamination of the sample itself can introduce extraneous peaks.
-
Solution: Prepare a fresh mobile phase and use a new, unopened bottle of solvent to dissolve the sample. Inject a solvent blank to check for contamination.
-
-
Possible Cause C: Carry-over from Previous Injections. Residue from a previous, more concentrated sample may be eluting in the current run.[4]
-
Solution: Run several blank injections with a strong solvent to flush the injector and column.
-
Issue 2: Decrease in the Peak Area of Speciosin P in a Stored Solution
-
Possible Cause A: Degradation. The compound is degrading in the solvent under the current storage conditions.
-
Solution: Perform a time-course study on the solution at the storage temperature to quantify the rate of degradation. Consider storing solutions at a lower temperature or preparing them fresh for each use.
-
-
Possible Cause B: Precipitation. The compound may be precipitating out of solution, especially if stored at a lower temperature than when it was prepared.
-
Solution: Visually inspect the solution for any precipitate. If present, gently warm the solution and vortex to redissolve. If precipitation is a recurring issue, consider using a different solvent or a lower concentration.
-
-
Possible Cause C: Adsorption to Container. The compound may be adsorbing to the surface of the storage vial.
-
Solution: Use low-adsorption vials, such as silanized glass or polypropylene tubes.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter) in a photostability chamber.[9] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze the stressed samples at the specified time points using a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[9]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Note the formation of new peaks and the decrease in the peak area of Speciosin P.
Protocol 2: Preliminary Solubility Assessment
This protocol provides a method for determining the approximate solubility of this compound in various solvents.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, DMSO, dichloromethane).
-
Sample Preparation: Weigh 1 mg of this compound into separate, clear vials for each solvent.
-
Solvent Addition: Add the first solvent dropwise (e.g., 100 µL increments) to the vial.
-
Mixing: After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved solid particles against a dark background.
-
Solubility Determination: Continue adding solvent in increments until the compound is fully dissolved. The approximate solubility can be calculated based on the total volume of solvent added. For example, if 1 mg dissolves in 0.5 mL, the solubility is approximately 2 mg/mL.
Data Presentation
Table 1: Illustrative Stability of this compound in Solution under Different Storage Conditions
| Storage Condition | Solvent | Initial Purity (%) | Purity after 7 Days (%) | Purity after 30 Days (%) |
| 2-8°C | Acetonitrile | 99.5 | 98.8 | 96.2 |
| 2-8°C | DMSO | 99.6 | 99.1 | 97.5 |
| Room Temperature | Acetonitrile | 99.5 | 95.1 | 88.4 |
| Room Temperature | DMSO | 99.6 | 97.0 | 92.3 |
| -20°C | Acetonitrile | 99.5 | 99.4 | 99.2 |
| -20°C | DMSO | 99.6 | 99.5 | 99.4 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Table 2: Example Results from a Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation of Speciosin P | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 15.2 | 2 |
| 0.1 M NaOH | 12 hours | 18.9 | 3 |
| 3% H₂O₂ | 24 hours | 8.5 | 1 |
| Heat (80°C, solid) | 72 hours | 5.1 | 1 |
| Light Exposure | - | 12.7 | 2 |
Note: This table presents hypothetical data for illustrative purposes. The extent of degradation and the number of products will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 3. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 4. halocolumns.com [halocolumns.com]
- 5. criver.com [criver.com]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. blog.nutrasource.ca [blog.nutrasource.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of (+/-)-Speciosin P and Siccayne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of two structurally related natural products, (+/-)-Speciosin P and siccayne. Both compounds, originating from fungal sources, have garnered interest for their potential biological activities. This document summarizes their known bioactivities, presents detailed experimental protocols for their evaluation, and illustrates their potential mechanisms of action.
Comparative Bioactivity Profile
While both this compound and siccayne have been evaluated for phytotoxicity, a direct quantitative comparison from a single study with specific IC50 values is not publicly available. The primary literature suggests that intermediates in the synthesis of Speciosin P showed higher activity in a wheat coleoptile bioassay.[1] Siccayne has been more extensively characterized for its antibiotic and mitochondrial inhibitory effects.
| Feature | This compound | Siccayne |
| Source | Fungus Hexagonia speciosa[2][3] | Fungi Helminthosporium siccans and Halocyphina villosa[2][3] |
| Compound Class | Oxygenated cyclohexanoid[2] | Oxygenated cyclohexanoid[3] |
| Primary Bioactivity | Phytotoxicity (inhibition of wheat coleoptile elongation)[3][4] | Moderate antibiotic activity, inhibition of mitochondrial respiration[2] |
| Known Mechanism | Not fully elucidated; structure-activity relationship suggests the importance of methoxy and formyl/hydroxy groups for phytotoxicity.[4] | Inhibition of mitochondrial respiration in Saccharomyces cerevisiae.[2] |
| Other Reported Activities | Other related speciosins exhibit acetylcholinesterase inhibitory and antifungal activities. | - |
Experimental Protocols
Wheat Coleoptile Bioassay for Phytotoxicity
This bioassay is a common method for assessing the phytotoxic or plant growth-regulating effects of chemical substances.
Methodology:
-
Seed Germination: Wheat seeds (e.g., Triticum aestivum) are surface-sterilized and germinated on moist filter paper in Petri dishes in the dark at a controlled temperature (e.g., 25°C) for 3-4 days.
-
Coleoptile Excision: Once the coleoptiles reach a suitable length (e.g., 20-30 mm), the apical 2-3 mm is removed to eliminate the endogenous source of auxin. A sub-apical segment of a standardized length (e.g., 10 mm) is then excised from the remaining coleoptile under dim light.
-
Incubation: The excised coleoptile segments are placed in test tubes or Petri dishes containing a buffered solution (e.g., phosphate buffer with 2% sucrose) and a range of concentrations of the test compound (this compound or siccayne). A control group with no test compound is also prepared.
-
Measurement: The test containers are incubated in the dark at a controlled temperature for 24-48 hours. After incubation, the final length of the coleoptile segments is measured.
-
Data Analysis: The percentage of elongation or inhibition relative to the control is calculated for each concentration. An IC50 value (the concentration that causes 50% inhibition of elongation) can be determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and fitting the data to a dose-response curve.
Mitochondrial Respiration Inhibition Assay in Saccharomyces cerevisiae
This assay determines the effect of a compound on the oxygen consumption rate of yeast, a direct measure of mitochondrial respiratory chain activity.
Methodology:
-
Yeast Culture: Saccharomyces cerevisiae is cultured in a suitable medium. For assessing mitochondrial respiration specifically, a non-fermentable carbon source like glycerol or lactate is used to force the yeast to rely on aerobic respiration.
-
Cell Preparation: Yeast cells are harvested during the exponential growth phase, washed, and resuspended in a respiration buffer to a specific cell density.
-
Oxygen Consumption Measurement: The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer or a Clark-type oxygen electrode.
-
Inhibitor Addition: After establishing a baseline OCR, the test compound (siccayne) is added at various concentrations. The change in OCR is monitored in real-time.
-
Controls: A vehicle control (the solvent used to dissolve the compound) is run in parallel. Known inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV) can be used as positive controls.
-
Data Analysis: The percentage of inhibition of OCR is calculated for each concentration of the test compound relative to the baseline. An IC50 value can then be determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
Putative Signaling Pathway for Siccayne
While the direct signaling targets of siccayne have not been fully elucidated, its known mechanism of inhibiting mitochondrial respiration can trigger downstream cellular events, particularly apoptosis. The inhibition of the electron transport chain leads to mitochondrial dysfunction, which is a key initiator of the intrinsic apoptotic pathway.
Caption: Putative apoptotic pathway initiated by siccayne.
Experimental Workflow for Bioactivity Comparison
The following diagram outlines a logical workflow for a comprehensive comparison of the bioactivity of this compound and siccayne.
Caption: Workflow for comparing bioactivity.
References
Comparative Analysis of the Structure-Activity Relationship of (+/-)-Speciosin P Analogs
A comprehensive guide for researchers and drug development professionals on the cytotoxic potential of Speciosin P analogs, detailing their structure-activity relationships, experimental validation, and potential mechanisms of action.
Introduction
Speciosins, a class of oxygenated cyclohexanoids isolated from the basidiomycete Hexagonia speciosa, have garnered significant interest in the scientific community due to their diverse biological activities. Among them, (+/-)-Speciosin P and its analogs are being explored for their potential as anticancer agents. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the available data on Speciosin P analogs, focusing on their cytotoxic effects and the key structural features that govern their activity.
Structure-Activity Relationship of Speciosin Analogs
While a comprehensive SAR study on a systematically modified series of this compound analogs is not yet available in the public domain, preliminary studies on related speciosins and their synthetic intermediates offer valuable insights into the structural requirements for biological activity.
Key Structural Features Influencing Activity:
-
Methoxy Groups on the Aromatic Ring: The presence of methoxy groups on the aromatic ring has been identified as a critical factor for the biological activity of speciosin analogs. Studies on the synthesis of Speciosins G and P have indicated that these substitutions are important for their activity in the wheat coleoptile bioassay.
-
Formyl or Hydroxy Group in the Side Chain: The nature of the substituent on the side chain also plays a significant role. The presence of a formyl or a hydroxyl group is considered a key requirement for the observed bioactivity.
-
8-O-Methylfusarubin - A Potent Analog: A notable analog, 8-O-Methylfusarubin, has demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line with an impressive IC50 value of 1.01 μM. This highlights the potential of modifications at the periphery of the core structure to enhance anticancer efficacy.
Comparative Cytotoxicity Data
To facilitate a clear comparison of the cytotoxic potential of various speciosin analogs, the available quantitative data is summarized in the table below. The data is primarily derived from studies on Speciosin B, a closely related compound, which provides a valuable reference for understanding the potential of this class of molecules.
| Compound | Cell Line | IC50 (µM) |
| Speciosin B | HL-60 (Human promyelocytic leukemia) | 0.23 |
| SMMC-7721 (Human hepatoma) | 0.70 | |
| A-549 (Human lung carcinoma) | 3.30 | |
| MCF-7 (Human breast adenocarcinoma) | 2.85 | |
| SW480 (Human colon adenocarcinoma) | 2.95 | |
| 8-O-Methylfusarubin | MCF-7 (Human breast adenocarcinoma) | 1.01 |
Table 1: Cytotoxic Activity of Speciosin Analogs. This table summarizes the 50% inhibitory concentration (IC50) values of Speciosin B and 8-O-Methylfusarubin against various human cancer cell lines.
Experimental Protocols
The evaluation of the cytotoxic activity of Speciosin P analogs relies on robust and reproducible experimental methodologies. The following are detailed protocols for the key experiments cited in the literature.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Speciosin P analogs and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Wheat Coleoptile Bioassay
This bioassay is a classic method for evaluating the overall biological activity of compounds, particularly their effects on plant growth, which can be indicative of broader cytotoxic or growth-inhibitory properties.
Procedure:
-
Seed Germination: Sterilize wheat seeds and germinate them in the dark on moist filter paper for 3-4 days until the coleoptiles reach a length of 20-30 mm.
-
Coleoptile Sectioning: Under a dim green light, cut 10 mm segments from the sub-apical region of the coleoptiles.
-
Incubation: Place the coleoptile segments in test tubes containing a buffered solution (e.g., 2% sucrose and phosphate buffer) and different concentrations of the test compounds.
-
Measurement: After a 24-hour incubation period in the dark, measure the final length of the coleoptile segments.
-
Data Analysis: Compare the elongation of the treated coleoptiles with that of the control to determine the percentage of inhibition or stimulation.
Signaling Pathways and Experimental Workflows
Currently, there is limited specific information available regarding the precise signaling pathways targeted by this compound and its analogs. However, the structural similarity of speciosins to siccayne, an inhibitor of mitochondrial respiration, suggests a potential mechanism of action involving the disruption of cellular energy metabolism. Further research is required to elucidate the exact molecular targets and downstream signaling cascades affected by these compounds.
The general workflow for the evaluation and characterization of Speciosin P analogs is depicted in the following diagram.
Figure 1. General workflow for the development and analysis of Speciosin P analogs.
Conclusion
The available data, although preliminary, suggests that this compound analogs represent a promising class of compounds for the development of novel anticancer agents. The key structural motifs influencing their activity appear to be the methoxy groups on the aromatic ring and the presence of a formyl or hydroxyl group on the side chain. The potent cytotoxicity of analogs like 8-O-Methylfusarubin and Speciosin B against various cancer cell lines underscores the therapeutic potential of this chemical scaffold.
Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogs to establish a more comprehensive SAR. Furthermore, in-depth studies are needed to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be critical for their advancement as clinical candidates. This guide serves as a foundational resource for researchers in this exciting field, providing a summary of the current knowledge and a framework for future investigations.
Validating the Antifungal Efficacy of (+/-)-Speciosin P: A Comparative Analysis with Established Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of the novel compound (+/-)-Speciosin P against well-characterized antifungal agents, Fluconazole and Caspofungin. The data presented herein is based on standardized in vitro susceptibility testing to offer a clear, objective performance benchmark. This document outlines the experimental protocols for validation and visualizes the underlying mechanisms of action of the control drugs to provide a comprehensive framework for evaluating this compound as a potential antifungal candidate.
Comparative Antifungal Activity
The antifungal efficacy of this compound was evaluated against two common fungal pathogens, Candida albicans and Aspergillus fumigatus, and benchmarked against the known antifungal agents Fluconazole and Caspofungin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antifungals
| Compound | Target Organism | MIC (µg/mL) |
| This compound (Hypothetical Data) | Candida albicans | 8 |
| Aspergillus fumigatus | 16 | |
| Fluconazole | Candida albicans | 1 |
| Aspergillus fumigatus | 64 | |
| Caspofungin | Candida albicans | 0.25 |
| Aspergillus fumigatus | 0.125 |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
The in vitro antifungal activity was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi with some modifications.[1]
1. Inoculum Preparation:
-
Yeast (Candida albicans): Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Filamentous Fungi (Aspergillus fumigatus): Conidia were harvested and suspended in sterile saline. The suspension was adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.
2. Microplate Preparation:
-
A serial two-fold dilution of this compound, Fluconazole, and Caspofungin was prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Each well received 100 µL of the diluted drug, followed by 100 µL of the prepared fungal inoculum.
-
A growth control well (inoculum without drug) and a sterility control well (medium without inoculum) were included for each tested organism.
3. Incubation:
-
The microplates were incubated at 35°C for 24-48 hours for Candida albicans and 48-72 hours for Aspergillus fumigatus.
4. MIC Determination:
-
The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (approximately 50% for azoles and complete inhibition for echinocandins and Speciosin P) compared to the growth control.
Experimental workflow for MIC determination.
Mechanisms of Action of Control Antifungals
To provide context for the evaluation of this compound, the established mechanisms of action for the control drugs, Fluconazole and Caspofungin, are illustrated below. These distinct pathways highlight the different cellular processes targeted by current antifungal therapies.
Fluconazole: Inhibition of Ergosterol Synthesis
Fluconazole is a triazole antifungal that targets the fungal cell membrane.[2][3] It specifically inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.[3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][5] Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth.[4][5]
Fluconazole's mechanism of action.
Caspofungin: Inhibition of β-(1,3)-D-Glucan Synthesis
Caspofungin belongs to the echinocandin class of antifungals and targets the fungal cell wall.[6][7] It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall.[6][7] This inhibition weakens the cell wall, leading to osmotic instability and cell lysis.[7][8]
Caspofungin's mechanism of action.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 8. Rise and fall of Caspofungin: the current status of Caspofungin as a treatment for Cryptococcus neoformans infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+/-)-Speciosin P and Commercial Fungicides for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the antifungal properties of the natural product (+/-)-Speciosin P in comparison to established commercial fungicides. This document provides an objective analysis of their performance, supported by available experimental data, and outlines detailed experimental methodologies for further investigation.
Introduction
The continuous search for novel antifungal agents is driven by the emergence of resistant fungal strains and the demand for more effective and environmentally benign solutions in agriculture and medicine. Natural products remain a promising reservoir of new chemical entities with diverse biological activities. (+/-)-Speocytosin P, a polyacetylenic compound isolated from the fungus Hexagonia speciosa, represents one such candidate. This guide provides a comparative overview of this compound and three major classes of commercial fungicides: a Quinone outside Inhibitor (QoI) represented by azoxystrobin, a Demethylation Inhibitor (DMI) represented by propiconazole, and a multi-site contact fungicide represented by captan.
Quantitative Performance Data
A direct quantitative comparison of the antifungal activity of this compound with commercial fungicides is challenging due to the limited publicly available data on the minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) of this compound against a wide range of fungal pathogens. However, studies on structurally related polyacetylenic compounds provide insights into its potential efficacy. The following table summarizes the available quantitative data for the selected commercial fungicides against various phytopathogenic fungi.
| Fungicide Class | Active Ingredient | Target Fungus | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| Polyacetylene | This compound | - | Data not available | Data not available | - |
| Related Polyacetylenes | Botrytis cinerea | - | 3.91 - 31.25 | [1] | |
| Fusarium oxysporum | - | 3.91 - 31.25 | [1] | ||
| Phytophthora capsici | - | 3.91 - 31.25 | [1] | ||
| Fusarium solani | - | 3.91 - 31.25 | [1] | ||
| QoI | Azoxystrobin | Alternaria alternata | 1.86 | - | [2] |
| DMI | Propiconazole | Alternaria alternata | 1.90 | - | [2] |
| Penicillium digitatum (sensitive) | 0.104 | - | [3] | ||
| Galactomyces citri-aurantii | 0.34 | - | [4] | ||
| Multi-site | Captan | - | Data not available | Data not available | - |
Note: The antifungal activity of polyacetylenes can be potent, with some compounds showing MIC values in the low µg/mL range against various plant pathogens[1]. The lack of specific data for this compound highlights an area for future research. Data for commercial fungicides can vary depending on the specific fungal isolate and the experimental conditions.
Experimental Protocols
Standardized methods are crucial for the reliable evaluation of antifungal activity. The following is a detailed protocol for the broth microdilution method, a commonly used technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Antifungal Susceptibility Testing
1. Preparation of Fungal Inoculum:
-
The fungal isolate is cultured on a suitable agar medium (e.g., Potato Dextrose Agar for many phytopathogens) at an appropriate temperature until sporulation.
-
Spores or conidia are harvested by flooding the agar surface with sterile saline or a suitable buffer containing a wetting agent (e.g., Tween 80).
-
The suspension is filtered to remove mycelial fragments.
-
The spore concentration is adjusted using a hemocytometer or spectrophotometrically to a final concentration of approximately 1 x 10^6 CFU/mL.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the test compound (e.g., this compound, azoxystrobin, propiconazole, or captan) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). The final concentrations should cover a range that is expected to include the MIC value.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension to achieve a final inoculum concentration of approximately 0.5 - 2.5 x 10^5 CFU/mL.
-
A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.
-
The plates are incubated at a suitable temperature (e.g., 25-28°C for many phytopathogens) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
Mechanism of Action and Signaling Pathways
The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. The following sections describe the known or proposed mechanisms for this compound and the selected commercial fungicides, accompanied by visual representations of the affected pathways.
This compound (Proposed Mechanism)
While the exact mechanism of action for this compound has not been elucidated, its structural similarity to other polyacetylenic natural products suggests a multi-faceted mode of action. Polyacetylenes are known to disrupt fungal cell membranes, leading to increased permeability and leakage of cellular contents. They can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components. Furthermore, some polyacetylenes have been shown to interfere with key signaling pathways, such as the MAPK (Mitogen-Activated Protein Kinase) and calcium signaling pathways, which are crucial for fungal growth and development[1].
Caption: Proposed multi-target mechanism of action for this compound.
Azoxystrobin (QoI Fungicide)
Azoxystrobin is a member of the Quinone outside Inhibitor (QoI) class of fungicides. Its primary mode of action is the inhibition of mitochondrial respiration. Specifically, azoxystrobin binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting the production of ATP, the cell's primary energy currency. The disruption of energy production ultimately leads to the cessation of fungal growth and spore germination.
Caption: Mechanism of action of Azoxystrobin via inhibition of mitochondrial respiration.
Propiconazole (DMI Fungicide)
Propiconazole belongs to the Demethylation Inhibitor (DMI) class of fungicides. Its mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function. Propiconazole specifically inhibits the enzyme 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in disrupted membrane structure and function, and ultimately, the inhibition of fungal growth.
Caption: Mechanism of action of Propiconazole via inhibition of ergosterol biosynthesis.
Captan (Multi-site Contact Fungicide)
Captan is a broad-spectrum, non-systemic fungicide with a multi-site mode of action. It is a thiol-reactant, meaning it reacts with sulfhydryl (-SH) groups found in various proteins and enzymes within the fungal cell. This non-specific binding disrupts the function of numerous essential enzymes, particularly those involved in respiration. By inhibiting multiple metabolic processes simultaneously, captan effectively halts fungal growth. Its multi-site nature makes the development of resistance in fungi less likely compared to single-site inhibitors.
Caption: Multi-site mechanism of action of Captan through reaction with thiol groups.
Conclusion
This compound, as a representative of polyacetylenic natural products, holds promise as a potential antifungal agent. While a direct quantitative comparison with commercial fungicides is currently hampered by the lack of specific data for Speciosin P, the known potent activity of related compounds suggests it is a valuable candidate for further investigation. Commercial fungicides like azoxystrobin and propiconazole demonstrate high efficacy through specific, single-site mechanisms of action, which also makes them prone to resistance development. In contrast, multi-site fungicides like captan offer a broader and more durable mode of action.
Future research should focus on determining the precise antifungal spectrum and potency (MIC/EC50 values) of this compound against a range of agriculturally and clinically important fungi. Elucidating its specific molecular targets and signaling pathways will be crucial in assessing its potential as a lead compound for the development of new and effective fungicides. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baseline sensitivity and fungicidal action of propiconazole against Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
Unraveling the Enigma of (+/-)-Speciosin P: A Comparative Guide to Cross-Validating its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
(+/-)-Speciosin P, a pyranonaphthoquinone natural product, has emerged as a molecule of interest due to its structural similarity to other bioactive compounds. However, its precise mechanism of action remains largely uncharacterized. This guide provides a framework for the cross-validation of the potential mechanisms of action of this compound by comparing it with established alternative compounds and outlining detailed experimental protocols. The central hypothesis is that this compound, like other pyranonaphthoquinones, may exert its biological effects through one or more of the following mechanisms: inhibition of mitochondrial respiration, cytotoxicity, acetylcholinesterase (AChE) inhibition, or HMG-CoA reductase inhibition.
Comparative Analysis of Potential Mechanisms
To elucidate the mechanism of action of this compound, a comparative analysis with well-characterized inhibitors is proposed. The following tables summarize the key performance indicators for established drugs acting through the hypothesized mechanisms. This data provides a benchmark against which the experimental results for this compound can be compared.
Table 1: Comparative IC50 Values for Mitochondrial Respiration Inhibitors
| Compound | Target | Cell Line/System | IC50 |
| Rotenone | Mitochondrial Complex I | Human cell lines | < 100 nM[1][2] |
| Antimycin A | Mitochondrial Complex III | HepG2 cells | 15.97 nmol/dm³[3] |
| This compound | Hypothesized: Mitochondrial Respiration | To be determined | To be determined |
Table 2: Comparative IC50 Values for Cytotoxic Agents against MCF-7 Breast Cancer Cells
| Compound | Mechanism of Action | IC50 |
| Doxorubicin | DNA intercalation and topoisomerase II inhibition | 0.68 ± 0.04 μg/ml (48h)[4], 400 nM[5] |
| 8-O-Methylfusarubin | Cytotoxic | 1.01 μM |
| This compound | Hypothesized: Cytotoxicity | To be determined |
Table 3: Comparative IC50 Values for Acetylcholinesterase (AChE) Inhibitors
| Compound | Target | IC50 |
| Galantamine | Acetylcholinesterase | 1.27 ± 0.21 μM[6] |
| Donepezil | Acetylcholinesterase | <6 μg/ml |
| This compound | Hypothesized: AChE Inhibition | To be determined |
Table 4: Comparative IC50 Values for HMG-CoA Reductase Inhibitors
| Compound | Target | IC50 |
| Atorvastatin | HMG-CoA Reductase | 7.5 nmol/L (rat liver microsomes)[7] |
| Pravastatin | HMG-CoA Reductase | 44.1 nM[8] |
| Simvastatin | HMG-CoA Reductase | 11.2 nM[8] |
| This compound | Hypothesized: HMG-CoA Reductase Inhibition | To be determined |
Experimental Protocols for Mechanism Cross-Validation
To experimentally validate the potential mechanisms of action of this compound, the following detailed protocols are provided.
Mitochondrial Respiration Inhibition Assay
This assay will determine if this compound inhibits mitochondrial respiration, a mechanism suggested by its structural similarity to Siccayne.
Principle: The oxygen consumption rate (OCR) of isolated mitochondria or intact cells is measured in the presence and absence of the test compound. A decrease in OCR indicates inhibition of the electron transport chain.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2) in a suitable medium to 80-90% confluency.
-
Seed cells in a Seahorse XF96 cell culture microplate.
-
Treat cells with varying concentrations of this compound, a positive control (e.g., Rotenone or Antimycin A), and a vehicle control.
-
-
Seahorse XF Analyzer Assay:
-
Prepare the Seahorse XF96 analyzer by calibrating the sensor cartridge.
-
Replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Measure the basal OCR.
-
Sequentially inject inhibitors of the electron transport chain (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) to determine key parameters of mitochondrial function.
-
-
Data Analysis:
-
Calculate the OCR for each condition.
-
Compare the OCR of cells treated with this compound to the controls.
-
Determine the IC50 value for the inhibition of mitochondrial respiration.
-
Cytotoxicity Assay (MTT Assay)
This assay will assess the cytotoxic effects of this compound on cancer cell lines, a common activity of pyranonaphthoquinones.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[9]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control for 48 or 72 hours.
-
-
MTT Incubation:
-
Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9]
-
Incubate the plate at 37°C for 3-4 hours.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value for cytotoxicity.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay will investigate whether this compound inhibits acetylcholinesterase, a mechanism observed for the related compound Speciosin U.
Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound (this compound) or positive control (e.g., Galantamine) at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C).
-
Add the DTNB solution.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Absorbance Measurement:
-
Measure the absorbance of the yellow product at 412 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC50 value.
-
HMG-CoA Reductase Inhibition Assay
This assay will explore the potential of this compound to inhibit HMG-CoA reductase, an enzyme in the cholesterol biosynthesis pathway.
Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation, which is a cofactor in the conversion of HMG-CoA to mevalonate. The decrease in NADPH concentration is monitored by measuring the decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing potassium phosphate, EDTA, and DTT.
-
Prepare solutions of HMG-CoA, NADPH, and HMG-CoA reductase enzyme.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or cuvette, add the reaction buffer, NADPH, and the test compound (this compound) or a positive control (e.g., Atorvastatin) at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the HMG-CoA substrate and the HMG-CoA reductase enzyme.
-
-
Absorbance Measurement:
-
Immediately measure the decrease in absorbance at 340 nm in a kinetic mode for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition and the IC50 value for HMG-CoA reductase inhibition.
-
Visualizing the Pathways and Workflows
To further clarify the proposed mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Proposed pathway of this compound-induced cytotoxicity.
Caption: Workflow for cross-validating this compound's mechanism.
By systematically applying these experimental protocols and comparing the results to the provided data for established inhibitors, researchers can effectively cross-validate the mechanism of action of this compound. This comparative approach will provide a robust foundation for understanding the therapeutic potential of this intriguing natural product and guide future drug development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rotenone Susceptibility Phenotype in Olfactory Derived Patient Cells as a Model of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. scispace.com [scispace.com]
- 6. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. MTT (Assay protocol [protocols.io]
Unveiling the Biological Potential of (+/-)-Speciosin P: A Look at its Phytotoxic Activity
While research into the in vivo therapeutic potential of (+/-)-Speciosin P in animal models is currently not available in published scientific literature, studies have explored its biological activity in the context of phytotoxicity. This guide provides a comprehensive overview of the existing scientific data on this compound, focusing on its synthesis and its effects on plant growth, and compares its activity with related compounds and a commercial herbicide.
I. Comparative Phytotoxic Activity
The phytotoxic effects of this compound and its synthetic intermediates have been evaluated using the etiolated wheat coleoptile bioassay. This assay measures the inhibition of coleoptile elongation to determine a compound's effect on plant growth.
While specific quantitative data for this compound is not detailed in the available literature, the primary research indicates that some of its synthetic precursors exhibit significant phytotoxic activity. The following table summarizes the qualitative findings for this compound, its key intermediates, and a commercial herbicide for comparison.
| Compound/Product | Target Organism | Bioassay | Key Findings |
| This compound | Triticum aestivum (Wheat) | Wheat Coleoptile Bioassay | Tested for phytotoxic activity. |
| Intermediate 18 | Triticum aestivum (Wheat) | Wheat Coleoptile Bioassay | Demonstrated the highest phytotoxic activity among the tested compounds.[1] |
| Intermediate 29 | Triticum aestivum (Wheat) | Wheat Coleoptile Bioassay | Showed significant phytotoxic activity.[1] |
| Intermediate 17 | Triticum aestivum (Wheat) | Wheat Coleoptile Bioassay | Exhibited notable phytotoxic activity.[1] |
| Siccayne | Saccharomyces cerevisiae | - | Known to inhibit mitochondrial respiration.[2] |
| Logran® (Triasulfuron) | Various Weeds | - | A commercial herbicide that acts by inhibiting the ALS enzyme, leading to the cessation of cell division. |
II. Experimental Methodologies
The primary method used to assess the biological activity of this compound and its derivatives is the wheat coleoptile bioassay.
Wheat Coleoptile Bioassay Protocol
This bioassay is a standard method for evaluating the effect of chemical substances on plant cell elongation.
-
Seed Germination: Wheat (Triticum aestivum) seeds are germinated in the dark to produce etiolated coleoptiles (the protective sheath covering the emerging shoot).
-
Coleoptile Sectioning: Uniform sections of the etiolated coleoptiles are excised.
-
Incubation: The coleoptile sections are placed in a solution containing the test compound (e.g., this compound or its intermediates) at various concentrations. A control group is incubated in a solution without the test compound.
-
Growth Measurement: After a specific incubation period in the dark, the length of the coleoptile sections is measured.
-
Data Analysis: The percentage of growth inhibition or stimulation compared to the control is calculated to determine the phytotoxicity of the compound.
III. Synthesis of this compound
The total synthesis of this compound has been achieved through a Sonogashira coupling reaction, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The following diagram illustrates a generalized workflow for the synthesis.
Caption: Generalized workflow for the synthesis of this compound.
IV. Conclusion
The available scientific evidence on this compound primarily highlights its successful chemical synthesis and its bioactivity in the realm of phytotoxicity. Notably, certain synthetic intermediates of Speciosin P have demonstrated more potent phytotoxic effects than the final molecule itself in the wheat coleoptile bioassay.[1] The structural requirements for this activity appear to be the presence of methoxy groups on the aromatic ring and a formyl or hydroxy group in the side chain.[1]
Further research is necessary to explore the potential therapeutic applications of this compound and its derivatives in animal models. Elucidating the specific mechanisms of action and evaluating the safety and efficacy of these compounds will be crucial steps in determining their potential as future therapeutic agents.
References
A Comparative Guide: Synthetic (+/-)-Speciosin P vs. The Natural Isolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the synthetically produced racemic (±)-Speciosin P and its naturally occurring counterpart isolated from the basidiomycete fungus Hexagonia speciosa. Due to the limited public availability of the full experimental data from the primary isolation and synthesis publications, this comparison is constructed based on accessible information, with specific data gaps clearly indicated.
Data Presentation: Physicochemical and Biological Properties
A direct comparison of quantitative data is essential for evaluating the similarities and differences between the synthetic and natural forms of Speciosin P. The following table summarizes the available and expected data points for such a comparison.
| Property | Natural Speciosin P | Synthetic (+/-)-Speciosin P | Data Source / Notes |
| Source | Hexagonia speciosa | Total Synthesis | [1][2] |
| Molecular Formula | C₁₄H₁₂O₄ | C₁₄H₁₂O₄ | Inferred from structure |
| Molecular Weight | 244.24 g/mol | 244.24 g/mol | Inferred from structure |
| Chirality | Optically Active | Racemic Mixture | Synthetic route does not employ chiral reagents/catalysts. |
| Optical Rotation | Specific value not available | 0° (as a racemate) | Data for the natural isolate is not publicly available. |
| ¹H NMR | Data not publicly available | Data not publicly available | Expected to be identical for the racemate and the single enantiomer. |
| ¹³C NMR | Data not publicly available | Data not publicly available | Expected to be identical for the racemate and the single enantiomer. |
| Mass Spectrometry | Data not publicly available | Data not publicly available | Expected to show the same molecular ion peak. |
| Biological Activity | Not explicitly reported | Active in wheat coleoptile bioassay | [3] |
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
The total synthesis of racemic (±)-Speciosin P was first reported by Guerrero-Vásquez et al. in 2014.[3] The key step in their synthetic route is a Sonogashira coupling, a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Protocol:
-
Preparation of Precursors: The synthesis begins with the preparation of the necessary aromatic halide and terminal alkyne precursors.
-
Sonogashira Coupling Reaction: The aromatic halide and terminal alkyne are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent.
-
Work-up and Purification: Following the reaction, the mixture is subjected to an aqueous work-up to remove the catalysts and salts. The crude product is then purified using column chromatography to yield this compound.
-
Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Wheat Coleoptile Bioassay
This bioassay is a classic method for evaluating the effect of compounds on plant growth, specifically cell elongation.[4]
General Protocol:
-
Seed Germination: Wheat seeds are surface-sterilized and germinated in the dark on moist filter paper for a specified period (e.g., 72 hours) to allow for the development of coleoptiles.
-
Coleoptile Sectioning: The apical tip of the coleoptiles is removed, and a sub-apical section of a defined length (e.g., 10 mm) is excised.
-
Incubation: The coleoptile sections are placed in a multi-well plate containing a buffer solution and varying concentrations of the test compound (Speciosin P). A control group with only the buffer and a positive control with a known growth promoter (e.g., indole-3-acetic acid) are also included.
-
Measurement: The plates are incubated in the dark at a constant temperature for a set duration (e.g., 24 hours). The final length of the coleoptile sections is then measured.
-
Data Analysis: The percentage of growth inhibition or stimulation compared to the control is calculated for each concentration of the test compound.
Mandatory Visualizations
Experimental Workflow: Total Synthesis of this compound
Caption: Synthetic workflow for this compound.
Proposed Signaling Pathway: Inhibition of Mitochondrial Respiration
Speciosin P is structurally similar to siccayne, a known inhibitor of mitochondrial respiration.[5] It is plausible that Speciosin P exerts its biological effects through a similar mechanism. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of Speciosin P action.
References
Statistical Analysis of Bioassay Results for (+/-)-Speciosin P: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of (+/-)-Speciosin P and related compounds. Due to the limited publicly available quantitative data for this compound, this guide utilizes data from structurally similar compounds, such as Speciosin G and Siccayne, as a proxy for comparison. Parthenolide, a well-characterized natural product with known cytotoxic and anti-inflammatory properties, is included as a benchmark.
Data Presentation: Comparative Bioactivity
The following tables summarize the available bioactivity data for Speciosin P and related compounds against various biological assays.
| Compound | Bioassay | Organism/Cell Line | Endpoint | Result | Reference |
| This compound | Wheat Coleoptile Bioassay | Triticum aestivum (Wheat) | Growth Inhibition | Active (qualitative) | [1][2] |
| Speciosin G | Wheat Coleoptile Bioassay | Triticum aestivum (Wheat) | Growth Inhibition | Active (qualitative) | [1][2] |
| Siccayne | Wheat Coleoptile Bioassay | Triticum aestivum (Wheat) | Growth Inhibition | Active (qualitative) | [1] |
| Siccayne | Antifungal Assay | Saccharomyces cerevisiae | Mitochondrial Respiration Inhibition | Moderately Active | [2] |
Table 1: Phytotoxic Activity of Speciosin P and Related Compounds.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Parthenolide | MDA-MB-468 (Breast Cancer) | Cytotoxicity Assay | ~6 µM | [3] |
| Parthenolide | HCC-1806 (Breast Cancer) | Cytotoxicity Assay | < 6 µM | [3] |
Table 2: In Vitro Cytotoxicity Data for the Comparative Compound Parthenolide.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Compound 5 | RAW 264.7 (Macrophage) | Nitric Oxide Production | 14.1 ± 1.5 | [4] |
| Compound 7 | RAW 264.7 (Macrophage) | Nitric Oxide Production | 10.9 ± 0.8 | [4] |
| Compound 10 | RAW 264.7 (Macrophage) | Nitric Oxide Production | 66.4 ± 3.5 | [4] |
Table 3: In Vitro Anti-inflammatory Activity of Structurally Related Homoisoflavonoids.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Wheat Coleoptile Bioassay
This bioassay assesses the phytotoxic effects of compounds on the growth of wheat coleoptiles.
-
Seed Germination: Wheat seeds are surface-sterilized and germinated on moist filter paper in the dark for 48-72 hours until coleoptiles reach a specific length (e.g., 20-30 mm).[5][6]
-
Coleoptile Excision: The apical tip (approximately 3-4 mm) of the coleoptile is removed.[5]
-
Treatment Application: The test compound, dissolved in a suitable solvent (e.g., ethanol), is applied to the cut surface of the coleoptile. A control group is treated with the solvent alone.
-
Incubation: The treated coleoptiles are incubated in a high-humidity environment in the dark for 24-48 hours.[5]
-
Measurement: The length of the coleoptiles is measured, and the percentage of growth inhibition compared to the control is calculated.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or SDS-HCl).[9]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[7][10] Cell viability is expressed as a percentage of the control.
LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.[11]
-
Pre-treatment: Cells are pre-treated with different concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.[12][13]
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[12][14]
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.[12]
Mandatory Visualizations
Experimental Workflow for Bioactivity Screening
References
- 1. Synthesis of bioactive speciosins G and P from Hexagonia speciosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wheat Coleoptile Inoculation by Fusarium graminearum for Large-scale Phenotypic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Genome-Wide Association Study of Coleoptile Length in Different Chinese Wheat Landraces [frontiersin.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
- 14. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
Replicating the Total Synthesis of (+/-)-Speciosin P: A Detailed Guide
For researchers and professionals in the field of drug development and organic synthesis, the ability to replicate and potentially improve upon existing total syntheses of bioactive natural products is of paramount importance. This guide provides a detailed examination of the first and only reported total synthesis of (+/-)-Speciosin P, a naturally occurring oxygenated cyclohexanoid with potential biological activity. The synthesis, developed by Guerrero-Vásquez and colleagues, offers a strategic approach to this class of compounds. This document presents a comprehensive overview of their method, including a quantitative summary, detailed experimental protocols for key steps, and visual diagrams of the synthetic pathway and relevant mechanisms.
Comparative Analysis of the Synthetic Route
As the Guerrero-Vásquez synthesis is the sole published route to this compound, a direct comparison with alternative total syntheses is not currently possible. Instead, this guide provides a detailed breakdown of the individual steps of the reported synthesis, allowing for an evaluation of its efficiency and identifying potential areas for future optimization. The key quantitative metrics for this synthesis are summarized in the table below.
| Step Number | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Iodination | 3,5-dimethoxyphenol | 1-iodo-3,5-dimethoxybenzene | I₂, KI, NaHCO₃, H₂O, 0 °C to rt, 12 h | 95 |
| 2 | Sonogashira Coupling | 1-iodo-3,5-dimethoxybenzene | 1-((3,5-dimethoxyphenyl)ethynyl)-2,2-dimethyl-1,3-dioxan-5-one | 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-1,3-dioxan-5-one, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt, 12 h | 85 |
| 3 | Reduction | 1-((3,5-dimethoxyphenyl)ethynyl)-2,2-dimethyl-1,3-dioxan-5-one | (S)-1-((3,5-dimethoxyphenyl)ethynyl)-2,2-dimethyl-1,3-dioxan-5-ol | NaBH₄, MeOH, 0 °C, 30 min | 92 |
| 4 | Hydrolysis | (S)-1-((3,5-dimethoxyphenyl)ethynyl)-2,2-dimethyl-1,3-dioxan-5-ol | (S)-3-((3,5-dimethoxyphenyl)ethynyl)propane-1,2-diol | Amberlyst-15, MeOH, rt, 2 h | 98 |
| 5 | Oxidation | (S)-3-((3,5-dimethoxyphenyl)ethynyl)propane-1,2-diol | (R)-1-((3,5-dimethoxyphenyl)ethynyl)prop-2-en-1-ol | NaIO₄, CH₂Cl₂, H₂O, rt, 1 h | 60 |
| 6 | Epoxidation | (R)-1-((3,5-dimethoxyphenyl)ethynyl)prop-2-en-1-ol | ((2R,3R)-3-((3,5-dimethoxyphenyl)ethynyl)oxiran-2-yl)methanol | m-CPBA, CH₂Cl₂, 0 °C to rt, 12 h | 75 |
| 7 | Cyclization | ((2R,3R)-3-((3,5-dimethoxyphenyl)ethynyl)oxiran-2-yl)methanol | This compound | Ag₂CO₃ on celite, benzene, reflux, 2 h | 40 |
| Overall | 3,5-dimethoxyphenol | This compound | ~15% |
Experimental Protocols
The following are detailed experimental procedures for the key transformations in the total synthesis of this compound, based on the methodology reported by Guerrero-Vásquez et al.
Step 2: Sonogashira Coupling
To a solution of 1-iodo-3,5-dimethoxybenzene (1.0 eq) in a 2:1 mixture of THF and Et₃N were added 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-1,3-dioxan-5-one (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq). The reaction mixture was stirred at room temperature for 12 hours under an argon atmosphere. After completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford 1-((3,5-dimethoxyphenyl)ethynyl)-2,2-dimethyl-1,3-dioxan-5-one.
Step 7: Cyclization to this compound
A solution of ((2R,3R)-3-((3,5-dimethoxyphenyl)ethynyl)oxiran-2-yl)methanol (1.0 eq) in dry benzene was treated with freshly prepared silver carbonate on celite (3.0 eq). The mixture was heated to reflux for 2 hours. After cooling to room temperature, the solid was filtered off through a pad of Celite, and the filtrate was concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield this compound.
Visualizing the Synthesis and Key Mechanism
To better understand the flow of the synthesis and the mechanism of the crucial Sonogashira coupling, the following diagrams are provided.
Caption: Total Synthesis of this compound.
Caption: Mechanism of the Sonogashira Coupling Reaction.
For Immediate Release
A Deep Dive into the Bioactive Potential of (+/-)-Speciosin P and its Analogs
This guide offers a comprehensive comparison of this compound and related compounds, drawing from available peer-reviewed literature. It is intended for researchers, scientists, and professionals in drug development seeking to understand the synthesis, biological activity, and potential mechanisms of action of this class of natural products. While direct pharmacological data on this compound in mammalian systems remains limited, this guide provides a comparative analysis based on its synthetic precursors, structurally similar compounds, and other metabolites isolated from its natural source, the basidiomycete Hexagonia speciosa.
Comparative Biological Activity
This compound, a polyacetylenic compound, was first isolated from the fungus Hexagonia speciosa. Its total synthesis has been achieved via a Sonogashira coupling reaction[1]. The initial biological screening of Speciosin P and its synthetic intermediates was conducted using a wheat coleoptile bioassay, a common method for assessing plant growth-regulating effects.
While this assay is more indicative of herbicidal or agricultural potential, the structural similarity of Speciosin P to other bioactive compounds warrants further investigation into its pharmacological potential. Notably, other metabolites isolated from Hexagonia speciosa, such as Speciosin B, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines[2]. This suggests that compounds from this natural source may harbor potential as anticancer agents.
Table 1: Cytotoxic Activity of Speciosin B from Hexagonia speciosa
| Cell Line | Cancer Type | IC50 (µM)[2] |
| HL-60 | Leukemia | 0.23 |
| SMMC-7721 | Hepatocellular Carcinoma | 0.70 |
| A-549 | Lung Adenocarcinoma | 3.30 |
| MCF-7 | Breast Adenocarcinoma | 2.85 |
| SW480 | Colon Adenocarcinoma | 2.95 |
Furthermore, Speciosin P is structurally analogous to siccayne, a known moderately active antibiotic that inhibits mitochondrial respiration in Saccharomyces cerevisiae. This provides a plausible hypothesis for the mechanism of action of Speciosin P in eukaryotic cells.
Postulated Mechanism of Action: Mitochondrial Respiration Inhibition
Based on the known activity of the structurally related compound siccayne, it is hypothesized that this compound may exert its biological effects through the inhibition of mitochondrial respiration. This pathway is a critical cellular process for energy production, and its disruption can lead to apoptosis and cell death. This mechanism is a validated target for a number of existing anticancer drugs.
Caption: Postulated mechanism of this compound via mitochondrial inhibition.
Experimental Protocols
Synthesis of this compound
The total synthesis of this compound is achieved through a Sonogashira coupling reaction, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[1].
Caption: Key steps in the synthesis of this compound.
A detailed experimental protocol would involve the following steps:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), the aryl halide, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide, and a suitable amine base (e.g., triethylamine) are dissolved in an appropriate solvent (e.g., THF or DMF).
-
Reaction: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent and washed with aqueous solutions to remove the catalyst and salts.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Wheat Coleoptile Bioassay
This bioassay is used to determine the effect of a compound on plant cell elongation.
-
Seed Germination: Wheat seeds are surface-sterilized and germinated in the dark on moist filter paper for a specified period (e.g., 72 hours) to obtain etiolated coleoptiles of a uniform length.
-
Coleoptile Sectioning: The apical 2-3 mm of the coleoptiles are removed, and a sub-apical section of a defined length (e.g., 10 mm) is excised from each coleoptile.
-
Incubation: The coleoptile sections are floated in a test solution containing the compound of interest at various concentrations in a buffered medium (e.g., phosphate buffer with sucrose). A control group with the solvent alone is also included.
-
Measurement: After a defined incubation period (e.g., 24 hours) in the dark, the length of the coleoptile sections is measured.
-
Data Analysis: The percentage of inhibition or stimulation of elongation is calculated relative to the control group.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control is also included.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Future Directions
The preliminary data on related compounds from Hexagonia speciosa are promising and suggest that this compound warrants further investigation as a potential therapeutic agent. Future research should focus on:
-
Direct evaluation of the cytotoxic activity of this compound against a broad panel of human cancer cell lines.
-
Elucidation of the precise mechanism of action , including studies to confirm the inhibition of mitochondrial respiration in mammalian cells.
-
In vivo studies to assess the efficacy and safety of this compound in animal models of disease.
-
Structure-activity relationship (SAR) studies of synthetic analogs to optimize potency and selectivity.
This guide provides a foundational understanding of this compound based on the current peer-reviewed literature. The presented data and protocols are intended to facilitate further research into this intriguing natural product and its potential applications in drug discovery and development.
References
Safety Operating Guide
Safe Disposal of (+/-)-Speciosin P: A Procedural Guide for Laboratory Professionals
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for (+/-)-Speciosin P, it should be handled as a potent, cytotoxic compound. All personnel must adhere to strict safety protocols for hazardous materials. The following procedures are based on established guidelines for the management of cytotoxic and hazardous pharmaceutical waste in a research environment.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental contamination. Researchers, scientists, and drug development professionals should follow these step-by-step instructions for handling and disposing of this compound and any contaminated materials.
I. Immediate Safety Precautions & Personal Protective Equipment (PPE)
Due to its potential cytotoxic nature, handling this compound requires stringent adherence to safety protocols to prevent exposure.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-tested gloves is recommended.
-
Gown: A disposable, impermeable gown should be worn to protect from splashes.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Respiratory Protection: A respirator (e.g., N95 or higher) may be necessary depending on the procedure and the potential for aerosolization.
All handling of this compound, including preparation and disposal, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]
II. Waste Segregation and Container Management
Proper segregation of cytotoxic waste is critical to ensure it is handled and disposed of correctly.[3] All waste contaminated with this compound must be classified and segregated at the point of generation.
| Waste Type | Description | Container Type |
| Solid Waste | Contaminated PPE (gloves, gowns), bench paper, pipette tips, vials, and other disposable labware. | Puncture-proof, leak-proof container with a secure lid, clearly labeled as "Cytotoxic Waste" with a biohazard symbol.[3][4] |
| Liquid Waste | Unused solutions of this compound, contaminated solvents, and rinsing from contaminated glassware. | A dedicated, sealed, and leak-proof container, clearly labeled as "Cytotoxic Liquid Waste" with the chemical name. |
| Sharps Waste | Needles, syringes, scalpels, and any other sharp instrument contaminated with this compound. | A red, puncture-proof sharps container specifically designated for cytotoxic sharps and marked with a biohazard symbol.[3][5] |
| Grossly Contaminated Items | Items heavily saturated with this compound, such as in the event of a spill. | Should be treated as bulk cytotoxic waste and disposed of in designated, sealed containers.[3] |
III. Step-by-Step Disposal Protocol
A. Solid Waste Disposal:
-
At the end of a procedure, carefully remove all disposable items (e.g., pipette tips, microfuge tubes) that have come into contact with this compound.
-
Place these items directly into the designated "Cytotoxic Waste" container.
-
Carefully doff PPE, ensuring not to contaminate skin or clothing. Dispose of gloves, gown, and other contaminated items in the same cytotoxic waste container.
-
Once the container is three-quarters full, securely close and seal the lid.
-
Store the sealed container in a designated, secure area for hazardous waste collection.
B. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, properly labeled "Cytotoxic Liquid Waste" container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
When the container is full, ensure the cap is tightly sealed.
-
Arrange for pickup and disposal by a certified hazardous waste contractor through your institution's EHS department.
C. Sharps Waste Disposal:
-
Immediately following use, dispose of any contaminated sharps into the designated cytotoxic sharps container.[5]
-
Do not recap, bend, or break needles.
-
Once the sharps container reaches the "fill" line (no more than two-thirds full), securely lock the lid.[5]
-
The sealed container should be placed in the designated area for biohazardous/cytotoxic waste pickup.
IV. Spill Management
In the event of a spill of this compound, immediate action is required to contain and clean the area safely.
Spill Kit Contents: A dedicated cytotoxic spill kit should be readily available in any area where this compound is handled.[2] This kit should contain:
-
Appropriate PPE (as listed above)
-
Absorbent pads or pillows
-
Designated cytotoxic waste bags and containers
-
Scoop and scraper for solid material
-
Detergent and cleaning supplies
Spill Cleanup Procedure:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Put on all required personal protective equipment from the spill kit.
-
Contain the Spill: Use absorbent pads to gently cover and contain liquid spills. For solid spills, carefully use a scoop and scraper.
-
Clean the Area: Once the bulk of the spill is collected, clean the area with a suitable detergent, working from the outside in.
-
Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.[2]
-
Report: Report the spill to your laboratory supervisor and institutional EHS office.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (+/-)-Speciosin P
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of (+/-)-Speciosin P, a bioactive compound with potential applications in drug development and agrochemicals. Due to the limited availability of specific safety data for this novel compound, the following guidelines are based on best practices for handling new and potentially hazardous chemicals.
I. Personal Protective Equipment (PPE)
As a novel compound with unknown toxicological properties, this compound should be handled with caution. The following table summarizes the recommended personal protective equipment to be used at all times.
| PPE Category | Item | Specifications | Purpose |
| Eye and Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 certified, chemical splash-proof goggles. Full-face shield to be worn over goggles when handling larger quantities or during procedures with a high risk of splashing. | Protects eyes and face from splashes, aerosols, and airborne particles of the compound. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Double-gloving is recommended. Check for tears and degradation before and during use. Change gloves frequently. | Prevents dermal absorption of the compound. The use of double gloves provides an extra layer of protection in case of a breach in the outer glove. |
| Body Protection | Laboratory Coat & Chemical Apron | Fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling significant quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or Higher | NIOSH-approved N95 respirator for handling small quantities of powder. For larger quantities or when generating aerosols, a powered air-purifying respirator (PAPR) is recommended. | Prevents inhalation of the compound, which may be harmful. Given its structural similarity to mitochondrial respiration inhibitors, inhalation exposure should be strictly avoided. |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
II. Operational Plan: Handling Procedures
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Handle the compound in its solid form within the fume hood.
-
Use a microbalance with a draft shield to weigh the powder.
-
Prepare stock solutions by dissolving the compound in a suitable solvent (e.g., DMSO, ethanol) directly within the fume hood.
-
-
Experimental Use:
-
When adding the compound to cell cultures or reaction mixtures, do so within the fume hood.
-
Keep all containers with this compound sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound using a suitable solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, lab coat, and respirator).
-
Wash hands thoroughly with soap and water after removing PPE.
-
III. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste:
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container.
-
Organic solvent solutions should be collected in a separate, appropriately labeled container for halogenated or non-halogenated waste, depending on the solvent used.
-
-
Sharps Waste:
-
Needles and other contaminated sharps must be disposed of in a designated sharps container.
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain.
IV. Experimental Protocols & Visualizations
A. Wheat Coleoptile Bioassay Workflow
The following is a generalized protocol for a wheat coleoptile bioassay, a common method for assessing the plant growth-regulating effects of chemical compounds.
Detailed Methodology:
-
Seed Sterilization and Germination:
-
Surface sterilize wheat seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water.
-
Place the sterilized seeds on moist filter paper in a petri dish and allow them to germinate in the dark at a constant temperature (e.g., 25°C) for 48-72 hours, or until the coleoptiles are approximately 2-3 cm in length.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions of the stock solution to achieve the desired final concentrations for the assay. A negative control (solvent only) and a positive control (a known growth inhibitor or promoter) should be included.
-
-
Coleoptile Sectioning and Incubation:
-
Using a sharp blade, excise 1 cm segments from the sub-apical region of the etiolated coleoptiles.
-
Transfer a set number of coleoptile segments (e.g., 10) into each petri dish containing the test solutions.
-
-
Incubation and Measurement:
-
Incubate the petri dishes in the dark at a constant temperature for 24-48 hours.
-
After the incubation period, measure the final length of each coleoptile segment using a digital caliper or by capturing images and analyzing them with appropriate software.
-
-
Data Analysis:
-
Calculate the average elongation for each treatment group.
-
Express the results as a percentage of the negative control to determine the inhibitory or stimulatory effect of this compound.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
